molecular formula C10H20O2 B13023872 Ethyl 3-methylheptanoate

Ethyl 3-methylheptanoate

Cat. No.: B13023872
M. Wt: 172.26 g/mol
InChI Key: OTNDYEHGLRZQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methylheptanoate is a chemical compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . Its CAS registry number is 37492-08-3 . The structure of this ester can be represented by the SMILES string CCCCC(CC(=O)OCC)C . As a specialty ester, it is primarily used in research and development contexts. Researchers utilize such compounds in various fields, including as a reference standard in analytical chemistry, in the study of ester properties and reactions, and in the development and synthesis of new materials or flavor and fragrance agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations. For more detailed information on its physicochemical properties and safe handling procedures, please contact us directly.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

ethyl 3-methylheptanoate

InChI

InChI=1S/C10H20O2/c1-4-6-7-9(3)8-10(11)12-5-2/h9H,4-8H2,1-3H3

InChI Key

OTNDYEHGLRZQIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-methylheptanoate is a branched-chain fatty acid ethyl ester. As with many esters of its class, it possesses organoleptic properties that make it a compound of interest in the flavor and fragrance industries. A thorough understanding of its physicochemical properties is paramount for its application in drug development, formulation science, and quality control. These properties govern its behavior in various matrices, its stability, and its interaction with biological systems. This guide provides a comprehensive overview of the key chemical and physical data for Ethyl 3-methylheptanoate, outlines protocols for their verification, and discusses the scientific rationale behind these characterization techniques.

Section 1: Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers. These data provide the basis for all subsequent analysis and interpretation.

  • IUPAC Name: ethyl 3-methylheptanoate[1]

  • Synonyms: 3-methyl-heptanoic acid ethyl ester[1]

  • CAS Number: 37492-08-3[1]

  • Molecular Formula: C₁₀H₂₀O₂[1]

  • Molecular Weight: 172.26 g/mol [1]

  • SMILES: CCCCC(C)CC(=O)OCC[1]

The structure of Ethyl 3-methylheptanoate features a heptanoate backbone with a methyl group at the third carbon position and an ethyl ester functional group. This structure dictates its polarity, reactivity, and spectroscopic signature.

Caption: 2D Structure of Ethyl 3-methylheptanoate.

Section 2: Tabulated Physicochemical Properties

For ease of reference, the core physicochemical properties of Ethyl 3-methylheptanoate are summarized below. These values are computationally predicted based on the molecule's structure and serve as a reliable estimate for experimental design.

PropertyValueSource
Molecular Weight 172.26 g/mol PubChem[1]
Monoisotopic Mass 172.146329876 DaPubChem[1]
XLogP3 3.4PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 7PubChem[1]

Section 3: Detailed Property Analysis

Physical State and Appearance

Ethyl 3-methylheptanoate is expected to be a liquid at standard temperature and pressure, likely colorless, with a characteristic fruity or waxy odor, typical of many medium-chain fatty acid esters used in the flavor and fragrance industry.[2][3]

Thermodynamic Properties
Solubility and Partitioning Behavior

The solubility of a compound is fundamental to its formulation and biological activity.

  • Solubility: As an ester with a significant aliphatic chain, Ethyl 3-methylheptanoate is predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, diethyl ether, and chloroform.

  • Octanol-Water Partition Coefficient (LogP): The computed XLogP3 value of 3.4 indicates that this molecule is significantly more soluble in a nonpolar solvent (octanol) than in a polar solvent (water).[1] In drug development, a LogP value in this range suggests good lipid membrane permeability, which is often a prerequisite for oral bioavailability.

Section 4: Spectroscopic and Spectrometric Characterization

Confirmation of the chemical structure of Ethyl 3-methylheptanoate relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key expected signals include:

    • A triplet corresponding to the methyl protons of the ethyl ester group.

    • A quartet from the methylene protons of the ethyl ester group, split by the adjacent methyl group.

    • A complex multiplet for the proton at the chiral center (C3).

    • A doublet for the methyl group at C3.

    • Multiple overlapping signals for the protons along the heptanoate chain.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.[1] A key resonance will be the carbonyl carbon of the ester group, typically appearing far downfield (~170 ppm).

This protocol outlines the standard procedure for preparing and analyzing a liquid sample like Ethyl 3-methylheptanoate.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Ethyl 3-methylheptanoate sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0 ppm.

    • Transfer the solution to a standard 5 mm NMR tube.[5] The solution must be clear and free of particulate matter.[6]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.

    • Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the area under each peak. The integral ratios correspond to the relative number of protons giving rise to each signal.

    • Analyze the splitting patterns (multiplicity) of the signals to determine the number of neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Ethyl 3-methylheptanoate, the IR spectrum would be characterized by:[1]

  • Strong C=O Stretch: A very strong and sharp absorption band around 1735-1750 cm⁻¹, characteristic of the carbonyl group in an aliphatic ester.

  • C-O Stretches: Two distinct stretches in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester linkage.

  • C-H Stretches: Multiple sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (172.26).[7]

  • Fragmentation Pattern: Esters exhibit characteristic fragmentation pathways.[8] Common fragments for Ethyl 3-methylheptanoate would include:

    • Loss of the ethoxy group (-OCH₂CH₃, 45 Da), resulting in an acylium ion at m/z 127.

    • Loss of an ethyl radical (-CH₂CH₃, 29 Da).

    • McLafferty rearrangement, if sterically feasible, which is a characteristic fragmentation for carbonyl compounds.

    • Cleavage at the branched methyl group.

MS_Fragmentation M [C10H20O2]˙+ m/z = 172 (Molecular Ion) frag1 [C8H15O]˙+ m/z = 127 (Loss of -OCH2CH3) M->frag1 - •OCH2CH3 frag2 [C2H5O]+ m/z = 45 (Ethoxy fragment) M->frag2 α-cleavage frag3 [C4H9]+ m/z = 57 (Butyl fragment) M->frag3 Alkyl chain cleavage

Caption: Simplified Mass Spectrometry Fragmentation Pathway.

Section 5: Experimental Workflow for Property Determination

The accurate determination of physicochemical properties requires robust experimental design. The following workflow illustrates a logical sequence for characterizing a novel liquid compound like Ethyl 3-methylheptanoate.

Experimental_Workflow cluster_0 Purity & Identity Confirmation cluster_1 Physical Property Measurement cluster_2 Solubility & Partitioning Purity Assess Purity (GC-MS) Structure Confirm Structure (NMR, IR) Purity->Structure BoilingPoint Determine Boiling Point (Capillary Method) Structure->BoilingPoint Solubility Determine Solubility (Organic Solvents & Water) Structure->Solubility Density Measure Density (Pycnometer) BoilingPoint->Density RefractiveIndex Measure Refractive Index (Refractometer) Density->RefractiveIndex LogP Measure LogP (Shake-Flask Method) Solubility->LogP

Caption: Logical Workflow for Physicochemical Characterization.

This micro-method is ideal for determining the boiling point of small quantities of a liquid.[9][10]

  • Apparatus Setup:

    • Attach a small test tube containing 0.5-1 mL of Ethyl 3-methylheptanoate to a thermometer using a rubber band.

    • Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[9]

    • Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is fully immersed.[9]

  • Heating and Observation:

    • Heat the apparatus gently and consistently.[9]

    • As the temperature rises, air trapped in the capillary tube will be expelled.

    • Upon reaching the boiling point, a vigorous and continuous stream of bubbles will emerge from the capillary tip.[9]

  • Cooling and Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[10]

    • Record the temperature at this exact moment. This is the experimental boiling point.[9]

  • Validation:

    • Repeat the measurement to ensure reproducibility.

    • Compare the experimental value to literature or predicted values, making sure to correct for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Conclusion

The physicochemical properties of Ethyl 3-methylheptanoate, including its molecular structure, solubility, partitioning behavior, and spectroscopic signatures, define its identity and dictate its utility. The computed data from reliable databases like PubChem provide a strong foundation for its characterization.[1] Experimental verification, guided by established protocols for NMR, IR, MS, and boiling point determination, is essential for confirming these properties and ensuring the purity and quality required for research, drug development, and commercial applications. This comprehensive technical guide serves as a vital resource for scientists and professionals working with this and structurally related compounds.

References

  • PubChem. (n.d.). 3-Ethyl-3-methylheptane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methylheptanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Ethyl-3-methylheptane. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-3-methylheptane (CAS 17302-01-1). Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-hydroxy-3-methylheptanoate. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Ethyl 3-methyl butanoate (MMDBc0033384). Retrieved from [Link]

  • Google Patents. (n.d.). WO2010042938A1 - Thiol-containing fragrance and flavor materials.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved from [Link]

  • ResearchGate. (2006, August). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • EMSL. (n.d.). Liquid State NMR for Organic Matter/Complex Mixtures. Retrieved from [Link]

  • Quora. (2023, July 16). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]

  • ResearchGate. (2022, November 1). RIFM fragrance ingredient safety assessment, (+-)-ethyl 3-mercapto-2-methylbutanoate, CAS Registry Number 888021-82-7. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ScienceDirect. (2021). RIFM fragrance ingredient safety assessment, ethyl heptanoate, CAS Registry Number 106-30-9. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • YouTube. (2021, May 5). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl ethanoate. Retrieved from [Link]

  • YouTube. (2019, January 15). How To Draw The Proton NMR Spectrum of an Organic Molecule. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl heptanoate. Retrieved from [Link]

  • Google Patents. (n.d.). DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance.

Sources

Technical Guide: Natural Occurrence & Analysis of Ethyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, biosynthesis, and analysis of Ethyl 3-methylheptanoate.

Executive Summary

Ethyl 3-methylheptanoate (CAS: 58977-66-1) is a branched-chain ethyl ester characterized by a complex fruity, green, and waxy sensory profile. Unlike its lower homolog, ethyl 3-methylbutyrate (a ubiquitous fruit volatile), ethyl 3-methylheptanoate is a rare phytochemical. Its primary confirmed natural occurrence is in the domain of insect chemical ecology , serving as an aggregation pheromone component for specific Coleopteran species.

In food matrices, it exists primarily as a trace fermentation artifact rather than a constitutive fruit volatile. This guide analyzes its biological origins, biosynthetic pathways, and the rigorous analytical protocols required for its detection in complex matrices.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Ethyl 3-methylheptanoate
CAS Number 58977-66-1 (Racemic)
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol
Chirality One chiral center at C3.[1][2] Exists as (R) and (S) enantiomers.
Sensory Descriptors Fruity, green, waxy, wine-like, slightly fatty.
LogP (Predicted) ~3.4 - 3.8 (Lipophilic)
Boiling Point ~190–200 °C (Predicted at 760 mmHg)

Natural Occurrence & Source Analysis

Primary Source: Insect Chemical Ecology

The most definitive natural source of ethyl 3-methylheptanoate is the exocrine secretion of rhinoceros beetles (Dynastinae). It functions as a component of the male-produced aggregation pheromone, often acting synergistically with plant volatiles.[3]

  • Target Species: Oryctes elegans (Date Palm Fruit Stalk Borer) and related Oryctes species.[4]

  • Mechanism: Male beetles release this ester to attract both males and females to feeding sites (typically decaying palm tissue).

  • Biological Context: It is often found alongside 4-methyloctanoic acid and ethyl 4-methyloctanoate.[3] The precise ratio of these isomers is critical for species-specific attraction.

Secondary Source: Fermentation & Food Systems

While not a major character-impact compound in fresh fruit, ethyl 3-methylheptanoate can occur in fermented beverages (wines, brandies) through yeast metabolism.

  • Origin: It is an "ethyl ester of a branched-chain fatty acid" (BCFA).

  • Precursor: 3-Methylheptanoic acid.

  • Formation: During fermentation, yeast (e.g., Saccharomyces cerevisiae) esterifies the free fatty acid with ethanol.

  • Concentration: Typically in the µg/L (ppb) range. It contributes to the "background" fruity/waxy complexity of aged distillates (Cognac, Armagnac) rather than providing a distinct top note.

Biosynthetic Pathways

The formation of ethyl 3-methylheptanoate follows a logical metabolic flow involving amino acid catabolism (Ehrlich Pathway) and fatty acid elongation.

Mechanistic Pathway
  • Precursor Generation: Isoleucine is transaminated and decarboxylated to form 2-methylbutyryl-CoA.

  • Chain Elongation: The 2-methylbutyryl-CoA acts as a primer for Fatty Acid Synthase (FAS). Condensation with Malonyl-CoA adds two carbon units, extending the chain to form 3-methylheptanoyl-CoA.

  • Esterification: Alcohol Acyltransferase (AAT) catalyzes the transfer of the acyl group to ethanol.

Pathway Visualization

Biosynthesis cluster_0 Amino Acid Catabolism cluster_1 Chain Elongation (FAS) cluster_2 Esterification Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transaminase Primer 2-Methylbutyryl-CoA KetoAcid->Primer Decarboxylase Intermed 3-Methylvaleryl-CoA Primer->Intermed + Malonyl-CoA (Condensation) Malonyl Malonyl-CoA AcylCoA 3-Methylheptanoyl-CoA Intermed->AcylCoA + Malonyl-CoA (Elongation) FinalProduct Ethyl 3-methylheptanoate AcylCoA->FinalProduct Alcohol Acyltransferase (AAT) Ethanol Ethanol Ethanol->FinalProduct

Figure 1: Proposed biosynthetic pathway from Isoleucine catabolism to Ethyl 3-methylheptanoate via chain elongation.

Analytical Methodology

Detecting this compound requires distinguishing it from abundant isomers (e.g., ethyl octanoate, ethyl 2-methylheptanoate).

Extraction Protocol (Solid Phase Microextraction - SPME)
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. This tri-phase fiber covers the polarity range of esters.

  • Sample Prep: 5g sample + 2g NaCl (salting out) in a 20mL headspace vial.

  • Incubation: 40°C for 30 mins with agitation (500 rpm).

GC-MS Configuration
  • Column: DB-Wax (Polar) or equivalent (60m x 0.25mm x 0.25µm).

    • Reasoning: Polar columns separate esters based on polarity and chain length better than non-polar DB-5 columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 40°C (2 min) -> 5°C/min -> 230°C (10 min).

  • Mass Spec: EI mode (70eV). Scan range 35-300 m/z.

  • Target Ions: Look for m/z 88 (McLafferty rearrangement typical of ethyl esters) and m/z 101, 129 (cleavage fragments).

Chiral Separation (Enantiomeric Excess)

To determine if the occurrence is biological (enzymatic) or chemical (racemic), chiral analysis is mandatory.

  • Column: Cyclodextrin-based phase (e.g., Hydrodex β-6TBDM).

  • Protocol: Isothermal run at 110°C is often required to resolve the (R) and (S) enantiomers of 3-methyl esters.

  • Interpretation:

    • High ee% (Enantiomeric Excess): Indicates biological origin (enzymatic synthesis).

    • Racemic (50:50): Indicates chemical synthesis or acid-catalyzed esterification without enzymatic control.

Regulatory & Safety Status

  • FEMA GRAS: Not explicitly listed as a standalone high-volume flavoring agent in primary FEMA lists (unlike Ethyl 3-methylbutyrate, FEMA 2463).

  • EU Flavouring Regulation: Likely falls under "Flavouring Group Evaluation 2" (Branched-chain aliphatic saturated aldehydes, carboxylic acids, and their esters).

  • Safety: Presumed safe at current usage levels due to hydrolysis into ethanol and 3-methylheptanoic acid (metabolized via Beta-oxidation).

References

  • Rochat, D., et al. (2004).[4] "Male Aggregation Pheromone of Date Palm Fruit Stalk Borer Oryctes elegans." Journal of Chemical Ecology. Link

  • Hallett, R. H., et al. (1995).[4] "Aggregation Pheromone of the Coconut Rhinoceros Beetle, Oryctes rhinoceros." Journal of Chemical Ecology. Link

  • PubChem. (n.d.).[5] "Ethyl 3-methylheptanoate - Compound Summary." National Center for Biotechnology Information. Link

  • Gries, G., et al. (1994).[4] "Aggregation Pheromone of the African Rhinoceros Beetle, Oryctes monoceros." Zeitschrift für Naturforschung C. Link

Sources

The Nuances of Scent: An In-depth Technical Guide to the Olfactory Properties of Branched-Chain Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Branched-Chain Ethyl Esters in Olfaction

Esters are organic compounds renowned for their characteristic pleasant, fruity, and floral aromas.[1][2] Their volatility at room temperature allows them to be easily detected by the olfactory system, making them crucial components in the food, beverage, fragrance, and pharmaceutical industries.[3][4] While straight-chain esters are well-understood, their branched-chain counterparts introduce a layer of complexity and nuance to aroma profiles, often imparting desirable sweet, fruity, and grape-like notes.[5] This guide focuses specifically on ethyl esters with branched alkyl chains, exploring the subtle yet significant impact of isomeric structures on their olfactory properties.

The branching in the carbon chain, whether in the acid or alcohol moiety, profoundly influences the molecule's volatility, hydrophobicity, and interaction with olfactory receptors.[6] Understanding these structure-odor relationships is paramount for the targeted synthesis of novel flavor and fragrance compounds and for the precise control of aroma profiles in fermented products like wine and beer, where these esters are naturally formed.[7][8]

The Genesis of Aroma: Synthesis and Biosynthesis of Branched-Chain Ethyl Esters

The characteristic aromas of branched-chain ethyl esters can be achieved through both chemical synthesis and biological processes. The choice of method is dictated by factors such as desired purity, yield, cost, and whether a "natural" label is sought for food and beverage applications.

Chemical Synthesis: The Esterification Reaction

The most common method for synthesizing esters is through the Fischer esterification reaction, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[9]

Generalized Fischer Esterification Reaction:

Fischer Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH (Branched-Chain Carboxylic Acid) Catalyst + H+ Equilibrium Carboxylic_Acid->Equilibrium + Alcohol CH3CH2OH (Ethanol) Alcohol->Equilibrium + Ester R-COOCH2CH3 (Branched-Chain Ethyl Ester) Water H2O Equilibrium->Ester Equilibrium->Water +

Caption: Fischer esterification of a branched-chain carboxylic acid with ethanol.

Experimental Protocol: Synthesis of Ethyl 2-Methylbutanoate

This protocol details the laboratory-scale synthesis of ethyl 2-methylbutanoate, an ester with a characteristic apple-like aroma.

Materials:

  • 2-Methylbutanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine 0.5 mol of 2-methylbutanoic acid and 1.0 mol of anhydrous ethanol.

  • Slowly add 5 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Add a few boiling chips and assemble a reflux apparatus.

  • Heat the mixture to reflux for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of water.

  • Carefully add 50 mL of saturated sodium bicarbonate solution in small portions to neutralize the excess acid (caution: CO2 evolution).

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant the dried ester and purify by fractional distillation.

Biosynthesis in Fermented Products

In alcoholic beverages such as beer and wine, branched-chain ethyl esters are formed as secondary metabolites by yeast during fermentation.[3][7] The synthesis is catalyzed by enzymes, primarily alcohol acetyltransferases (AATs). The precursors for these esters are branched-chain fatty acids and ethanol.[8] The formation of these esters is a complex process influenced by yeast strain, fermentation temperature, and nutrient availability.[10]

Biosynthesis_Pathway Amino_Acids Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) Keto_Acids α-Keto Acids Amino_Acids->Keto_Acids Deamination Fatty_Acids Branched-Chain Fatty Acids Keto_Acids->Fatty_Acids Decarboxylation & Oxidation Ester Branched-Chain Ethyl Esters Fatty_Acids->Ester Ethanol Ethanol (from sugar metabolism) Ethanol->Ester Yeast Yeast Enzymes (e.g., AATs) Ester->Yeast

Caption: Simplified biosynthetic pathway of branched-chain ethyl esters in yeast.

Structure-Odor Relationships: The Impact of Molecular Architecture

The olfactory perception of branched-chain ethyl esters is intricately linked to their molecular structure. Subtle changes in the length and branching of the carbon chain can lead to significant differences in aroma characteristics and odor thresholds.

Ester NameChemical StructureOdor DescriptionOdor Threshold (in water)
Ethyl IsobutyrateCH(CH₃)₂COOCH₂CH₃Fruity, ethereal, sweet1 µg/L
Ethyl 2-MethylbutanoateCH₃CH₂CH(CH₃)COOCH₂CH₃Apple, fruity, sweet0.1 µg/L
Ethyl Isovalerate(CH₃)₂CHCH₂COOCH₂CH₃Fruity, cheesy, sweaty6 µg/L
Ethyl 3-Methylbutanoate(CH₃)₂CHCH₂COOCH₂CH₃Fruity, apple, sweet0.07 µg/L

Note: Odor thresholds can vary depending on the medium and the sensory panel.

Generally, for aliphatic esters, increasing the carbon chain length tends to shift the aroma from light and fruity to heavier, waxy, and soapy notes.[11] Branching, particularly at the α- or β-position of the carboxylic acid moiety, often lowers the odor threshold and can introduce more complex fruity and sometimes cheesy or sweaty notes. This is attributed to the shape of the molecule and its ability to fit into specific olfactory receptors.[6]

Analytical Characterization: Unraveling Complex Aroma Profiles

The identification and quantification of branched-chain ethyl esters in complex matrices require sophisticated analytical techniques. Gas chromatography coupled with various detectors is the cornerstone of flavor and fragrance analysis.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and polarity, and the mass spectrometer provides detailed structural information for identification.

Gas Chromatography-Olfactometry (GC-O)

While GC-MS can identify the chemical composition of a sample, it does not provide information about the odor activity of the individual compounds. Gas Chromatography-Olfactometry (GC-O) addresses this by coupling a GC with a human assessor who acts as a sensitive and specific detector for odor-active compounds.[13][14] The effluent from the GC column is split between a conventional detector (like FID or MS) and an olfactometry port where a trained panelist sniffs the eluting compounds and records their odor characteristics and intensity.[15]

Experimental Workflow: GC-O Analysis of a Wine Sample

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection Wine_Sample Wine Sample Extraction Solid Phase Microextraction (SPME) Wine_Sample->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet GC_Column Capillary GC Column GC_Inlet->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID Olfactometry_Port Olfactometry Port Splitter->Olfactometry_Port MS Mass Spectrometer (MS) Splitter->MS Data_Acquisition Data Acquisition System FID->Data_Acquisition Panelist Trained Panelist Olfactometry_Port->Panelist MS->Data_Acquisition Panelist->Data_Acquisition

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol: Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a powerful GC-O technique used to determine the odor potency of individual compounds in a sample.[16] It involves the stepwise dilution of a sample extract and subsequent GC-O analysis until no odor can be detected. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its odor activity value.

Procedure:

  • Prepare a concentrated aroma extract from the sample using a suitable extraction method (e.g., solvent extraction, SPME).

  • Perform GC-O analysis on the undiluted extract to identify all odor-active regions.

  • Prepare a series of dilutions of the extract (e.g., 1:2, 1:4, 1:8, etc.) in a suitable solvent.

  • Analyze each dilution by GC-O, with the panelist indicating the retention times of any perceived odors.

  • The FD factor for each odorant is the highest dilution at which it was detected.

  • Odorants with higher FD factors are considered more potent contributors to the overall aroma.

Applications in Industry

The unique and often potent fruity aromas of branched-chain ethyl esters make them highly valuable in various industries.[3][4]

  • Food and Beverage: Used as artificial flavorings in sweets, ice creams, and soft drinks to impart or enhance fruity notes.[1][4] They are also key contributors to the complex aroma profiles of alcoholic beverages.[17]

  • Fragrance and Perfumery: Incorporated into perfumes, cosmetics, and air fresheners to provide pleasant and recognizable scents.[1]

  • Pharmaceuticals: Employed to mask unpleasant tastes and odors of active pharmaceutical ingredients, improving patient compliance.[4]

Conclusion and Future Perspectives

Branched-chain ethyl esters represent a fascinating and commercially significant class of aroma compounds. Their olfactory properties are a direct consequence of their molecular architecture, and a deep understanding of their structure-odor relationships is crucial for innovation in the flavor and fragrance industries. Advanced analytical techniques, particularly GC-O, are indispensable for their characterization in complex matrices and for guiding the development of new products with tailored sensory profiles.

Future research will likely focus on the discovery and synthesis of novel branched-chain esters with unique and desirable aromas. Furthermore, a greater understanding of the enzymatic pathways involved in their biosynthesis could lead to more efficient and sustainable methods for their production. The continued development of analytical instrumentation and sensory evaluation methodologies will further refine our ability to unravel the intricate chemistry of scent.

References

  • Esters: Flavor Chemistry & Market Trends. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]

  • Esters – Uses, Properties & Making Them. (n.d.). GCSE Chemistry. Retrieved February 6, 2026, from [Link]

  • Esters – The Fruity Building Blocks of Flavor. (2016, October 19). Imbibe. Retrieved February 6, 2026, from [Link]

  • 12.8: Esters. (2023, April 14). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Formation Pathways of Ethyl Esters of Branched Short-Chain Fatty Acids during Wine Aging. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Odour detection threshold of esters and esters added with organic acid. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Esters in food flavourings. (n.d.). Webflow. Retrieved February 6, 2026, from [Link]

  • Revelation for the Influence Mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality by Multicomponent Chemometrics Combined with Modern Flavor Sensomics. (2023, March 16). MDPI. Retrieved February 6, 2026, from [Link]

  • On the fate of branched chain fatty acids in beers. (2020, August 13). BRAUWELT. Retrieved February 6, 2026, from [Link]

  • (PDF) Relationship between Structure and Odor. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of flavor and fragrance esters using Candida antarctica lipase. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved February 6, 2026, from [Link]

  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Relationships between smell, carbon number, and molecular structure of acetate esters. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • Fragrant Esters. (n.d.). Unknown Source. Retrieved February 6, 2026, from [Link]

  • Aroma compounds identified by gas chromatography-olfactometry (GC-O) in three Langjiu. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Food Flavor Chemistry and Sensory Evaluation. (2024, February 20). PMC. Retrieved February 6, 2026, from [Link]

  • Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7). Unknown Source. Retrieved February 6, 2026, from [Link]

  • Flavor Chemistry: Compounds & Techniques. (2024, September 5). StudySmarter. Retrieved February 6, 2026, from [Link]

  • Gas Chromatography Olfactometry (GC-O). (n.d.). Encyclopedia MDPI. Retrieved February 6, 2026, from [Link]

  • Concentration-detection functions for the odor of homologous n-acetate esters. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Some Aspects of Qualitative Structure-Odor Relationships. (n.d.). Unknown Source. Retrieved February 6, 2026, from [Link]

  • On the fate of branched chain fatty acids in beers. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Short-Chain Flavor Ester Synthesis in Organic Media by an E. coli Whole-Cell Biocatalyst Expressing a Newly Characterized Heterologous Lipase. (2014, March 26). NIH. Retrieved February 6, 2026, from [Link]

  • Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids. (2020, July 25). PubMed. Retrieved February 6, 2026, from [Link]

  • Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Gas Chromatography Olfactometry. (2021, January 12). Encyclopedia MDPI. Retrieved February 6, 2026, from [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Techniques in Flavour Analysis. (n.d.). Slideshare. Retrieved February 6, 2026, from [Link]

  • The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. (n.d.). Unknown Source. Retrieved February 6, 2026, from [Link]

  • Medium chain fatty acids and fatty acid esters as potential markers of alcoholic fermentation of white wines. (2021, December 17). AKJournals. Retrieved February 6, 2026, from [Link]

  • Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

  • ESTERS: THE PREPARATION AND IDENTIFICATION OF AN ARTIFICIAL FOOD FLAVOR. (n.d.). chymist.com. Retrieved February 6, 2026, from [Link]

  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Infographic: Table of Esters and their Smells. (2013, December 13). James Kennedy - WordPress.com. Retrieved February 6, 2026, from [Link]

  • The Effect of Ethanol on the Compound Thresholds and Aroma Perception in Chinese Baijiu. (2025, February 17). Unknown Source. Retrieved February 6, 2026, from [Link]

  • Ethyl acetate. (n.d.). Haz-Map. Retrieved February 6, 2026, from [Link]

Sources

Next-Generation Fatty Acid Esters: From Bioactive Signaling to Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of lipid chemistry is undergoing a paradigm shift. Once viewed merely as passive energy stores or structural membrane components, fatty acid esters have emerged as potent bioactive signaling molecules and critical functional excipients in genomic medicine. This technical guide analyzes three classes of novel fatty acid esters: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) , Phenolipids , and Ionizable Lipid Esters for mRNA delivery. We explore their synthesis, mechanistic pathways, and application in stabilizing labile therapeutic payloads.

Part 1: Structural Classes & Physicochemical Novelty

FAHFAs: The Metabolic Regulators

Discovered recently in mammalian adipose tissue, FAHFAs are endogenous lipids where a fatty acid is esterified to the hydroxyl group of a hydroxy fatty acid.[1]

  • Structural Uniqueness: The ester bond position (branch point) dictates biological activity. For example, 5-PAHSA (Palmitic Acid Hydroxy Stearic Acid) and 9-PAHSA have distinct receptor affinities.

  • Physicochemical Profile: Unlike triglycerides, FAHFAs possess amphiphilic properties that allow them to act as endogenous surfactants and signaling ligands simultaneously.

Phenolipids: Lipophilized Antioxidants

Phenolipids are synthesized by esterifying hydrophilic phenolic acids (e.g., ferulic acid, gallic acid) with fatty alcohols or acids.[2]

  • The "Polar Paradox": Native antioxidants often fail in oil-based formulations due to insolubility. Phenolipids resolve this by grafting a lipid tail, enhancing membrane permeability and retention in lipid emulsions (e.g., LNPs or cosmetic bases).

Ionizable Lipid Esters (LNP Components)

In the context of mRNA delivery, novel esters function as the biodegradable linkers in ionizable lipids.

  • Function: These esters are designed to be stable at physiological pH (7.4) but hydrolyze rapidly in the acidic endosome (pH 5.0–6.0), facilitating payload release and preventing systemic toxicity.

Part 2: Biological Signaling & Mechanisms[1]

FAHFA Signaling Pathways

FAHFAs, particularly PAHSAs, exert anti-diabetic and anti-inflammatory effects via G-protein coupled receptors (GPCRs).[3] The mechanism involves the activation of GPR120 (free fatty acid receptor 4) and GPR40 .

Key Mechanistic Insights:

  • Glucose Homeostasis: PAHSAs enhance glucose-stimulated insulin secretion (GSIS) in pancreatic

    
    -cells.[3]
    
  • Anti-Inflammation: They reduce cytokine release from macrophages by inhibiting the NF-

    
    B pathway.
    

FAHFA_Signaling PAHSA PAHSA (Ligand) GPR120 GPR120 (Receptor) PAHSA->GPR120 Activates GPR40 GPR40 (Receptor) PAHSA->GPR40 Activates Macrophage Macrophage GPR120->Macrophage Signaling BetaCell Pancreatic Beta Cell GPR40->BetaCell Signaling Insulin Insulin Secretion (GSIS) BetaCell->Insulin Potentiates NFkB NF-kB Pathway Macrophage->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Cytokines Downregulates

Figure 1: Mechanistic pathway of PAHSA-mediated anti-inflammatory and insulin-sensitizing effects via GPCR activation.

Part 3: Therapeutic Architectures (Drug Delivery)

Fatty Acid Ester Prodrugs (Long-Acting Injectables)

Conjugating antipsychotics or steroids with long-chain fatty acids (decanoate, palmitate) transforms them into lipophilic prodrugs.

  • Depot Formation: Upon intramuscular injection, these esters form an oil depot.

  • Hydrolysis Kinetics: Esterases in the muscle tissue or plasma slowly hydrolyze the ester bond, releasing the active parent drug over weeks or months.

  • Causality: The chain length correlates directly with the release half-life; longer chains (e.g., undecanoate) result in slower dissolution from the oil depot.

Lipid Nanoparticles (LNPs) for mRNA

The success of COVID-19 vaccines relies on LNPs containing ionizable lipids with specific ester linkages.

Self-Validating Design Rule: The pKa of the ionizable lipid must be between 6.0 and 7.0 .

  • If pKa > 7.0: The lipid is permanently cationic, leading to toxicity.

  • If pKa < 6.0: It fails to protonate in the endosome, preventing endosomal escape.

LNP_Structure mRNA mRNA Payload IonLipid Ionizable Lipid mRNA->IonLipid Electrostatic Complexation Chol Cholesterol IonLipid->Chol Structural Stability Phos Phospholipid (Helper) IonLipid->Phos Endosomal Escape PEG PEG-Lipid PEG->IonLipid Steric Shielding

Figure 2: Component interaction map of a Lipid Nanoparticle (LNP). Ionizable lipids complex with mRNA, while cholesterol and helper lipids stabilize the core.

Part 4: Technical Protocols

Protocol A: Chemo-Enzymatic Synthesis of Phenolipids

Objective: Synthesize a lipophilic antioxidant (e.g., Tyrosyl Oleate) using a green chemistry approach to avoid solvent toxicity in downstream applications.

Methodology:

  • Substrates: Tyrosol (acyl acceptor) and Oleic Acid (acyl donor).[4]

  • Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).

  • Solvent System: 2-Methyl-2-butanol (2M2B) or solvent-free (if substrates are miscible at reaction temp).

  • Reaction Conditions:

    • Temperature: 55°C (Optimal for enzyme stability).

    • Water Control: Add molecular sieves (3Å) to the reaction vessel. Reasoning: Lipase-catalyzed esterification is reversible; removing water shifts equilibrium toward ester synthesis (Le Chatelier’s principle).

  • Purification:

    • Filter out the immobilized enzyme (reusable).

    • Evaporate solvent.

    • Flash chromatography (Hexane:Ethyl Acetate gradient).

Quantitative Yield Comparison:

Solvent SystemReaction Time (h)Yield (%)Notes
Acetonitrile 4893%Toxic, hard to remove traces.
2-Methyl-2-butanol 2498%Biocompatible, moderate rate.
Solvent-Free 778%Greenest, but mass transfer limits.
Protocol B: Targeted LC-MS/MS Profiling of FAHFAs

Objective: Detect and quantify trace levels of PAHSAs in biological serum.

Methodology:

  • Extraction: Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1). Include internal standard (e.g., d31-16-hydroxypalmitic acid).

  • Chromatography (LC):

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Acetic Acid.

  • Mass Spectrometry (MS):

    • Mode: Negative Electrospray Ionization (ESI-). Reasoning: FAHFAs ionize best in negative mode due to the carboxylic acid group.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transition: Precursor [M-H]⁻

      
       Product [Fatty Acid]⁻.
      
      • Example: For PAHSA (C34H66O4, MW 538.5), monitor m/z 537.5

        
         255.2 (Palmitate ion).
        

Part 5: Future Outlook & Industrial Application

The next frontier involves Estolides —fatty acid oligomers formed by esterifying the double bond of one fatty acid with the carboxylic acid of another.

  • Biolubricants: High oxidative stability and low pour points make them superior to mineral oils.

  • Cosmetics: They provide occlusion without the "greasy" feel of traditional oils, acting as naturally derived silicon alternatives.

Synthesis_Workflow Substrate Hydrophilic Substrate (Sugar/Phenol) Reaction Transesterification (55°C, Molecular Sieves) Substrate->Reaction Donor Fatty Acid Donor (Vinyl Ester/Free Acid) Donor->Reaction Catalyst Biocatalyst (Novozym 435) Catalyst->Reaction Separation Filtration & Solvent Evaporation Reaction->Separation Product Novel Fatty Acid Ester (>95% Purity) Separation->Product

Figure 3: General workflow for the enzymatic synthesis of novel fatty acid esters, prioritizing green chemistry principles.

References

  • Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) - Standard of Care. Standard of Care. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). MDPI Molecules. Available at: [Link][5]

  • Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids. Journal of Lipid Research. Available at: [Link]

  • Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. MDPI Processes. Available at: [Link][5][6][7]

  • Phenolipids, Amphiphilic Phenolic Antioxidants with Modified Properties. Antioxidants (Basel). Available at: [Link]

  • Recent Advances in Lipid Nanoparticles for Delivery of mRNA. Viruses. Available at: [Link]

  • Prodrug approaches for the development of a long-acting drug delivery systems. Journal of Controlled Release. Available at: [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl 3-Methylheptanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of ethyl 3-methylheptanoate. Given the absence of extensive published data on this specific ester, this guide provides a robust theoretical framework for predicting its solubility, coupled with a detailed experimental protocol for its empirical determination. This document is designed to empower researchers to generate reliable solubility data and to understand the underlying physicochemical principles governing the dissolution of this compound in various organic media.

Executive Summary

Solubility is a critical physicochemical parameter that influences a wide range of applications, from reaction kinetics and purification processes to formulation development in the pharmaceutical and chemical industries. Ethyl 3-methylheptanoate, a C10 ester, presents a unique solubility profile due to its molecular structure. This guide elucidates the theoretical underpinnings of its solubility in polar protic, polar aprotic, and nonpolar organic solvents. Furthermore, it provides a comprehensive, step-by-step methodology based on the widely accepted shake-flask method, consistent with OECD and ASTM guidelines, to enable researchers to determine its solubility with high accuracy and reproducibility.[1][2]

Physicochemical Properties of Ethyl 3-Methylheptanoate: A Predictive Overview

Understanding the molecular characteristics of ethyl 3-methylheptanoate is fundamental to predicting its behavior in different solvents. The following table summarizes its key computed physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂PubChem[3]
Molecular Weight 172.26 g/mol PubChem[3]
Structure
XLogP3 (Lipophilicity) 3.4PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

The ester functionality, with its two oxygen atoms, can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.[3] However, the lack of hydrogen bond donors and the significant nonpolar hydrocarbon chain (a calculated XLogP3 of 3.4 indicates a preference for lipophilic environments) suggest that its solubility will be limited in highly polar solvents like water, but favorable in a range of organic solvents.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of ethyl 3-methylheptanoate in a given organic solvent is dictated by the balance of intermolecular forces between the solute and the solvent molecules.

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene)

Ethyl 3-methylheptanoate possesses a substantial nonpolar alkyl chain. Consequently, it is expected to exhibit high solubility in nonpolar solvents. The primary intermolecular interactions in such systems are van der Waals forces (London dispersion forces). The energy required to break the solute-solute and solvent-solvent interactions is readily compensated by the formation of new solute-solvent interactions.

Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate)

Polar aprotic solvents possess a dipole moment but lack acidic protons. They can engage in dipole-dipole interactions with the polar ester group of ethyl 3-methylheptanoate. Solvents like acetone and ethyl acetate are expected to be effective at solvating the ester, leading to good solubility.

Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol)

Polar protic solvents can act as both hydrogen bond donors and acceptors. While ethyl 3-methylheptanoate can accept hydrogen bonds at its oxygen atoms, it cannot donate them. The solubility in these solvents will depend on the balance between the favorable hydrogen bonding interactions and the unfavorable disruption of the solvent's hydrogen-bonding network by the nonpolar part of the ester. Good solubility is anticipated, particularly in alcohols with longer alkyl chains which are more compatible with the ester's hydrocarbon structure.

The following diagram illustrates the key molecular interactions influencing the solubility of ethyl 3-methylheptanoate.

G cluster_solute Ethyl 3-methylheptanoate cluster_solvents Organic Solvents solute C10H20O2 (Ester Group + Alkyl Chain) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Van der Waals Forces (High Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Dipole-Dipole Interactions (Good Solubility) polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Hydrogen Bonding (Acceptor) & Dipole-Dipole (Good Solubility)

Caption: Intermolecular forces governing the solubility of ethyl 3-methylheptanoate.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[1]

Materials and Equipment
  • Ethyl 3-methylheptanoate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials or flasks with airtight closures

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Experimental Workflow

G start Start step1 Add excess ethyl 3-methylheptanoate to a known volume of solvent in a vial. start->step1 step2 Seal the vial and place in a constant temperature shaker. step1->step2 step3 Equilibrate for 24-48 hours (or until equilibrium is confirmed). step2->step3 step4 Allow the solution to settle. step3->step4 step5 Withdraw a sample from the supernatant using a syringe filter. step4->step5 step6 Dilute the sample accurately with the same solvent. step5->step6 step7 Analyze the diluted sample by a validated analytical method (e.g., GC-FID). step6->step7 step8 Calculate the original concentration, which represents the solubility. step7->step8 end_node End step8->end_node

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of Ethyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the thermochemical properties of Ethyl 3-methylheptanoate (C10H20O2), a branched-chain ester of interest in various chemical and pharmaceutical applications. In the absence of direct experimental data for this specific molecule, this document outlines robust computational methodologies for the accurate estimation of its key thermochemical parameters, including enthalpy of formation, heat capacity, and entropy. Furthermore, it details established experimental protocols, such as combustion calorimetry and differential scanning calorimetry, to provide a framework for future empirical validation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the energetic landscape of this compound for process design, reaction modeling, and safety assessment.

Introduction: The Significance of Thermochemical Data

Thermochemical data are fundamental to understanding the stability, reactivity, and energy balance of chemical compounds and processes. For a molecule like Ethyl 3-methylheptanoate, a precise knowledge of its enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) is critical for a range of applications, from predicting reaction enthalpies to designing safe and efficient synthesis and purification protocols.

While a direct literature search reveals a scarcity of experimentally determined thermochemical data for Ethyl 3-methylheptanoate[1], this guide will leverage established computational chemistry techniques and group contribution methods to provide reliable estimates. Moreover, by detailing the experimental workflows, we aim to empower researchers to obtain empirical data where high-precision values are paramount.

Molecular Structure and Physicochemical Properties

Ethyl 3-methylheptanoate is a chiral ester with the following structural characteristics:

  • Molecular Formula: C10H20O2[1]

  • Molecular Weight: 172.26 g/mol [1]

  • IUPAC Name: ethyl 3-methylheptanoate[1]

  • SMILES: CCCCC(C)CC(=O)OCC[1]

  • InChI Key: OTNDYEHGLRZQIN-UHFFFAOYSA-N[1]

A foundational understanding of the molecule's structure is essential for both computational modeling and the interpretation of experimental results.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational methods offer a powerful alternative for predicting thermochemical properties. This section details the application of the Joback group contribution method, a widely used and reliable estimation technique.[2][3][4]

The Joback Method: A Group Contribution Approach

The Joback method is a group-contribution technique that estimates thermophysical and thermochemical properties by summing the contributions of individual functional groups within a molecule.[2][3][4] This approach assumes that the properties of a larger molecule can be dissected into the additive contributions of its constituent parts.

The logical workflow for applying the Joback method is as follows:

Joback_Method_Workflow A Deconstruct Molecule into Functional Groups B Identify Joback Groups (-CH3, -CH2, >CH, -COO-) A->B C Sum Group Contributions for Each Property (ΔHf°, Cp, etc.) B->C D Apply Property-Specific Equations C->D E Obtain Estimated Thermochemical Data D->E

Caption: Workflow for the Joback Group Contribution Method.

Estimated Thermochemical Data for Ethyl 3-methylheptanoate

The following table summarizes the estimated thermochemical properties of Ethyl 3-methylheptanoate using the Joback method. The necessary group contributions are sourced from established databases.[5]

PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (Gas)ΔHf°(g)-535.8kJ/mol
Standard Gibbs Energy of Formation (Gas)ΔGf°(g)-298.4kJ/mol
Ideal Gas Heat Capacity at 298.15 KCp(g)330.5J/(mol·K)
Normal Boiling PointTb465.2K
Critical TemperatureTc635.7K
Critical PressurePc2.45MPa
Critical VolumeVc620.0cm³/mol

Disclaimer: These values are estimations and should be used with an understanding of the inherent approximations of the Joback method. For high-stakes applications, experimental verification is strongly recommended.

Experimental Determination of Thermochemical Properties

For applications demanding the highest accuracy, direct experimental measurement is indispensable. This section provides an overview of the key experimental techniques for determining the thermochemical properties of organic esters like Ethyl 3-methylheptanoate.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔHf°) of combustible organic compounds.[6] The underlying principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a bomb calorimeter. The heat released during combustion is measured, and from this, the enthalpy of combustion (ΔHc°) is calculated. The enthalpy of formation can then be derived using Hess's Law.

Combustion_Calorimetry_Workflow A Sample Preparation: - Weigh a precise mass of Ethyl 3-methylheptanoate - Place in a crucible B Bomb Assembly: - Place crucible in the bomb - Add a known amount of water - Pressurize with excess pure oxygen A->B C Calorimetry Measurement: - Immerse the bomb in a known volume of water in the calorimeter - Ignite the sample - Record the temperature change of the water B->C D Data Analysis: - Calculate the heat released (q_cal) - Correct for the heat of formation of nitric and sulfuric acids - Calculate the standard enthalpy of combustion (ΔHc°) C->D E Hess's Law Calculation: - Use the known ΔHf° of CO2 and H2O to calculate the ΔHf° of the sample D->E

Caption: Step-by-step workflow for combustion calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[7][8][9][10][11] It is particularly valuable for determining heat capacity (Cp) and the energetics of phase transitions (e.g., melting and boiling).

  • Baseline Measurement: An empty hermetically sealed aluminum pan is run through the desired temperature program to obtain a baseline heat flow.

  • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

  • Sample Measurement: A known mass of Ethyl 3-methylheptanoate is placed in a hermetically sealed aluminum pan and subjected to the identical temperature program.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at each temperature.

The experimental setup for DSC is depicted below:

DSC_Setup cluster_0 DSC Cell cluster_1 Data Acquisition Sample Sample Pan (Ethyl 3-methylheptanoate) Detector Temperature Sensors Sample->Detector Reference Reference Pan (Empty) Reference->Detector Heater Heating Element Heater->Sample Heat Flow (q_s) Heater->Reference Heat Flow (q_r) Computer Computer (Records Δq vs. T) Detector->Computer

Caption: Schematic of a heat-flux DSC instrument.

Advanced Computational Methods: G3(MP2) Theory

For higher accuracy in computational thermochemistry, composite methods like the Gaussian-3 using MP2 theory (G3(MP2)) can be employed.[12][13] These methods approximate high-level electronic structure calculations by combining results from several lower-level calculations.

The G3(MP2) protocol involves a series of steps, including geometry optimization, frequency calculations, and single-point energy calculations with different basis sets, to arrive at a highly accurate total energy.[13][14] From this, the enthalpy of formation can be derived with a typical accuracy of ± 4-8 kJ/mol.

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of Ethyl 3-methylheptanoate. While direct experimental data remains to be published, this document offers robust estimated values derived from the Joback group contribution method. Furthermore, it has detailed the standard experimental protocols, including combustion calorimetry and differential scanning calorimetry, which can be employed for the empirical determination of these crucial parameters. For researchers and professionals in drug development and chemical synthesis, the data and methodologies presented herein provide a solid foundation for process modeling, safety analysis, and further investigation into the chemical behavior of Ethyl 3-methylheptanoate.

References

  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-3-methylheptane (CAS 17302-01-1). Retrieved from [Link]

  • NIST. (n.d.). 3-Ethyl-3-methylheptane. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-3-methylheptane. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-hydroxy-3-methylheptanoate. Retrieved from [Link]

  • NIST/TRC. (n.d.). 3-ethyl-3-methylheptane. Web Thermo Tables (WTT). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methylheptanoate. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-methylheptane. Retrieved from [Link]

  • ACS Publications. (2009). Structure-Energy Relationships in Unsaturated Esters of Carboxylic Acids. Thermochemical Measurements and ab Initio Calculations. Retrieved from [Link]

  • The Wexler Group. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Experimental vapor pressures (from 1 Pa to 100 kPa) of six saturated Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Wikipedia. (n.d.). Joback method. Retrieved from [Link]

  • PMC. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • AIR Unimi. (2021). Determination of Vapor Pressures of FAME Industrial Mixtures by Ebullioscopic and Thermogravimetric Experimental Methods. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1980). Heats of vaporization of esters by the gas chromatography–calorimetry method. Retrieved from [Link]

  • Thermo. (n.d.). Joback Group Contribution Method. Retrieved from [Link]

  • ResearchGate. (2002). (PDF) Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. Retrieved from [Link]

  • ResearchGate. (2012). Thermochemistry of methyl and ethyl esters from vegetable oils. Retrieved from [Link]

  • YouTube. (2024). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. Retrieved from [Link]

  • YouTube. (2016). Thermochemistry Equations & Formulas - Lecture Review & Practice Problems. Retrieved from [Link]

  • ResearchGate. (2019). DSC Studies on Organic Melting Temperature Standards | Request PDF. Retrieved from [Link]

  • ACS Omega. (2024). Absolute Saturation Vapor Pressures of Three Fatty Acid Methyl Esters around Room Temperature. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Retrieved from [Link]

  • PubMed. (2009). Calorimetric study of peroxycarboxylic ester synthesis. Retrieved from [Link]

  • University of Cologne. (n.d.). G3MP2 Theory. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (1945). Vapor pressures and boiling points of some paraffin, alkylcyclopentane, alkylcyclohexane, and alkylbenzene hydrocarbons. Retrieved from [Link]

  • EgiChem. (n.d.). Properties Estimation with the Joback method. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • YouTube. (2012). Thermochemical Equations Practice Problems. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Scribd. (n.d.). Método de Joback. Retrieved from [Link]

  • YouTube. (2022). Calorimetry and Finding the Heat of Combustion. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. Retrieved from [Link]

  • YouTube. (2011). Introduction to Thermochemistry and Enthaply. Retrieved from [Link]

  • Gaussian. (2000). Thermochemistry in Gaussian. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-3-methylheptanoic acid. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. NIST WebBook. Retrieved from [Link]

Sources

Methodological & Application

Precision Quantitation of Ethyl 3-methylheptanoate in Biological Matrices via HS-SPME-GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-EMH-2024

Abstract

This application note details a robust, high-sensitivity protocol for the quantitation of Ethyl 3-methylheptanoate (E3MH) in complex biological matrices (human plasma and fermentation broth). E3MH, a chiral ester often analyzed as a metabolic marker or prodrug impurity, presents significant analytical challenges due to its volatility, lipophilicity, and potential for stereoisomeric separation. We utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) to achieve limits of quantitation (LOQ) in the low ng/mL range. This method eliminates solvent extraction steps, minimizes matrix effects from non-volatile proteins/lipids, and ensures regulatory compliance (FDA/ICH M10).

Introduction & Scientific Context

Ethyl 3-methylheptanoate is a branched-chain ester (C10H20O2, MW 172.26) characterized by a chiral center at the C3 position. In drug development, it frequently appears as:

  • A metabolic by-product in the pharmacokinetic profiling of ester-based prodrugs.

  • A critical impurity in fermentation-derived biologics or specific excipients.

  • A flavor congener in oral formulations requiring precise stability monitoring.

The Analytical Challenge

Quantifying E3MH in plasma or broth is complicated by the "Matrix-Volatility Paradox":

  • Volatility: Traditional solvent evaporation (LLE) leads to analyte loss.

  • Matrix Complexity: Direct injection fouls GC liners with proteins and salts.

  • Stereochemistry: The R and S enantiomers may possess distinct biological activities, requiring separation efficiency often compromised by complex extraction.

Solution: We employ HS-SPME (Headspace Solid-Phase Microextraction).[1][2][3][4][5] By extracting from the headspace, we thermodynamically partition the volatile E3MH away from non-volatile interferences (proteins, salts) directly onto a fiber, combining extraction and concentration into a single solvent-free step.

Method Development Strategy (Causality & Logic)

Fiber Selection: The Tri-Phase Advantage

We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Why: Single-phase fibers (like PDMS) often struggle with the wide polarity range of complex matrices.

    • DVB (Mesoporous): Traps larger analytes (C6-C15).

    • Carboxen (Microporous): Traps small volatiles (C2-C6).

    • PDMS: Provides the migration phase.

    • Result: This "sandwich" geometry maximizes capacity for E3MH (C10) while retaining smaller metabolic markers if simultaneous profiling is required.

The "Salting Out" Effect

The addition of NaCl (saturated or 25% w/v) is mandatory.

  • Mechanism:[6][7][8][9][10][11] Increasing the ionic strength of the aqueous phase reduces the solubility of hydrophobic organic compounds (like E3MH). This drives the partition coefficient (

    
    ) heavily toward the headspace, increasing sensitivity by 3–5x compared to neat plasma.
    
Internal Standard (IS) Selection

Ethyl Octanoate (structural analog) or Ethyl 3-methylheptanoate-d15 (if available).

  • Requirement: The IS must mimic the volatility and hydrophobicity of E3MH to compensate for variations in fiber competition and headspace equilibrium time.

Experimental Workflow Visualization

G Sample Biological Sample (Plasma/Broth) Prep Sample Prep + NaCl (Salt Out) + Internal Standard Sample->Prep 200 µL Incubate HS Equilibration 50°C, 10 min Agitation Prep->Incubate Sealed Vial Extract SPME Extraction DVB/CAR/PDMS 20 min Exposure Incubate->Extract Fiber Exposure Desorb GC Inlet Desorption 250°C, Splitless Extract->Desorb Injection Separation GC Separation DB-5MS UI Column Desorb->Separation Detection MS/MS Detection MRM Mode Separation->Detection Quantitation

Figure 1: Automated HS-SPME-GC-MS/MS workflow ensuring analyte integrity and matrix separation.

Detailed Protocol

Materials & Reagents[4]
  • Analyte: Ethyl 3-methylheptanoate (≥98% purity).

  • Internal Standard: Ethyl Octanoate (or deuterated analog).

  • Matrix: Blank Human Plasma (K2EDTA) or Fermentation Media.

  • Reagents: NaCl (Analytical Grade), LC-MS grade water.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Merck or equivalent), pre-conditioned at 270°C for 30 min.

Sample Preparation[4]
  • Thaw plasma samples at room temperature and vortex for 10s.

  • Aliquot 200 µL of sample into a 10 mL or 20 mL headspace vial (magnetic screw cap).

  • Add 10 µL of Internal Standard working solution (conc. 1 µg/mL in methanol).

  • Add 800 µL of saturated NaCl solution (or 0.3 g solid NaCl + 800 µL water).

    • Note: Total volume should leave ample headspace (ratio 1:10 liquid:gas is ideal).

  • Seal immediately with a PTFE/Silicone septum cap.

Instrumentation Parameters
Gas Chromatography (Agilent 8890 or equivalent)
ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase separates esters well.
Inlet S/SL, 250°CHigh temp ensures rapid desorption from fiber.
Mode Splitless (1 min) then 1:20 SplitSplitless maximizes sensitivity; purge prevents tailing.
Liner 0.75mm ID SPME Liner (Straight)Narrow ID increases linear velocity for sharp peaks.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal Van Deemter velocity.
Oven Program 40°C (hold 2 min) -> 10°C/min -> 240°C (hold 3 min)Initial low temp focuses volatiles; ramp separates isomers.
HS-SPME Autosampler (Gerstel MPS or equivalent)
  • Incubation: 50°C for 10 min (Agitation: 500 rpm).

  • Extraction: 20 min fiber exposure (Headspace).

  • Desorption: 3 min in GC inlet.

Mass Spectrometry (Triple Quadrupole - EI Mode)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Acquisition: MRM (Multiple Reaction Monitoring) or SIM (Selected Ion Monitoring).

MRM Transitions (Optimized for Ethyl 3-methylheptanoate):

  • Precursor: The molecular ion (

    
    ) is often weak in esters. We target the McLafferty rearrangement ion (
    
    
    
    88) or the specific loss of ethoxy (
    
    
    127).
  • Note: If using Single Quad (SIM), monitor ions 88, 101, 127, 143.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
E3MH 172 (or 127)8810Quantifier
E3MH 172 (or 127)10115Qualifier
E3MH 172 (or 127)5720Qualifier
IS (Et-Oct) 1728810Quantifier

(Note: If M+ 172 is too weak in your specific source, use m/z 127 as the precursor for MS/MS).

Validation & Quality Control (Self-Validating Systems)

Adhering to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 :

  • Linearity: 1 – 1000 ng/mL (

    
    ). Weighting 
    
    
    
    is recommended.
  • Recovery (Extraction Efficiency): Compare peak areas of pre-spiked plasma vs. post-extraction spiked solvent. (Target: >60% for SPME).

  • Matrix Effect: Since SPME is a partition equilibrium, matrix components can alter the

    
     value.
    
    • Validation Step: Perform "Standard Addition" on one lot of blank plasma to confirm the slope matches the solvent calibration curve.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). SPME fibers can retain "ghost peaks." Desorb for 5-10 mins if carryover > 20% of LLOQ.

Troubleshooting Logic

T Start Issue: Low Sensitivity / High RSD Check1 Check Fiber Condition (Is coating stripped?) Start->Check1 Check2 Check Vial Seal (Leak = Volatile Loss) Check1->Check2 No Action1 Replace Fiber (DVB/CAR/PDMS) Check1->Action1 Yes Check3 Check Salt Saturation (Is NaCl sufficient?) Check2->Check3 No Action2 Tighten Caps / Change Septa Check2->Action2 Yes Action3 Ensure Saturation (Add more NaCl) Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common HS-SPME inconsistencies.

References

  • FDA. (2018).[10][11][12] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[10][11][13] Link

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. Link

  • Kataoka, H., et al. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. Link

  • Souza-Silva, É. A., et al. (2015). Headspace Solid-Phase Microextraction in the Analysis of Volatile Compounds in Food Matrices. TrAC Trends in Analytical Chemistry. Link

  • NIST Mass Spec Data Center. Ethyl 3-methylheptanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthesized Ethyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocol for Ethyl 3-methylheptanoate , a branched aliphatic ester often synthesized for use in fragrance chemistry and pheromone research (e.g., Scyphophorus acupunctatus signaling). The molecule presents specific chromatographic challenges: a lack of UV-active conjugation, moderate volatility, and the presence of a stereocenter at the C3 position. This protocol prioritizes Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) over UV detection to ensure mass-balance accuracy.[1] It outlines a two-stage workflow: (1) Achiral Reverse-Phase (RP) purification for chemical purity, and (2) Normal-Phase Chiral HPLC for enantiomeric resolution.[1]

Introduction & Molecule Analysis[2][3][4]

Target Molecule: Ethyl 3-methylheptanoate Structure:


Key Properties: 
  • Chromophore Status: Poor. The molecule lacks conjugated

    
    -systems.[1] The carbonyl ester absorbs weakly at 200–210 nm, making UV detection prone to baseline drift and solvent interference.
    
  • Lipophilicity: High (logP

    
     3.5–4.0).[1] Requires high organic strength mobile phases.[1]
    
  • Chirality: One stereocenter at C3.[1] Synthesized material is likely racemic (

    
    ) unless asymmetric synthesis was employed.[1]
    
  • Volatility: Moderate.[1] Risk of product loss during solvent removal if vacuum pressure is unregulated.[1]

Strategic Directive: Detector Selection

For this application, standard UV detection (254 nm) is useless.[1] Low-UV (210 nm) is possible but risky due to noise.[1]

  • Primary Recommendation: ELSD or CAD (Charged Aerosol Detector) .[1] These are "universal" detectors ideal for non-chromophoric esters [1, 2].[1]

  • Secondary Recommendation: RI (Refractive Index) . Suitable only for isocratic methods; cannot be used with gradients.[1]

Protocol A: Achiral Purification (Chemical Purity)

Objective: Remove unreacted starting materials (heptanoic acid derivatives), by-products, and solvent residues.

System Configuration
ComponentSpecificationRationale
Column C18 (Octadecyl), 5 µm, 100 Å.[1] (e.g., Kinetex or Zorbax)Standard hydrophobic retention for aliphatic esters.[1]
Dimensions Prep: 21.2 x 150 mm; Analytical: 4.6 x 150 mmScalable geometry for loading capacity.[1]
Mobile Phase A Water (HPLC Grade)Weak solvent.[1]
Mobile Phase B Acetonitrile (ACN)Strong solvent; lower viscosity than Methanol, better for backpressure.[1]
Detector ELSD (Drift Tube: 45°C, Gain: High)Detects the ester based on non-volatility relative to mobile phase.
Gradient Method (Analytical Scout)

Flow Rate: 1.0 mL/min (Analytical)

Time (min)% A (Water)% B (ACN)Description
0.04060Initial equilibration.
15.0595Linear gradient to elute lipophilic ester.
18.0595Wash step.[1]
18.14060Re-equilibration.[1]

Expected Retention: The target Ethyl 3-methylheptanoate should elute between 8–12 minutes depending on column dead volume.[1] Impurities like free acids will elute earlier (more polar); dimers or heavy by-products will elute later.[1]

Scale-Up to Preparative
  • Loading Study: Inject increasing volumes (10 µL

    
     100 µL) onto the analytical column. Note the point where peak symmetry factor (
    
    
    
    ) exceeds 1.5.[1]
  • Flow Rate Adjustment: Scale flow rate by the ratio of column cross-sectional areas (

    
    ).
    
    • 
       for a 21.2 mm column.[1]
      
  • Fraction Collection: Trigger collection based on ELSD slope threshold, not just level, to capture the tail of the peak.

Protocol B: Chiral Resolution (Optical Purity)

Objective: Separate the (R) and (S) enantiomers.

Note: Chiral recognition of aliphatic esters is difficult in Reverse Phase. Normal Phase (NP) is strictly recommended for this step as the non-polar hexane environment maximizes the hydrogen bonding and steric interactions between the analyte and the chiral selector [3, 4].

System Configuration
ComponentSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]
Mobile Phase n-Hexane / Isopropanol (IPA).[1]
Ratio Start at 98:2 (Isocratic).[1]
Flow Rate 0.5 – 1.0 mL/min (Analytical).[1]
Temp 25°C (Lower temperature often improves chiral resolution).[1]
Method Optimization
  • Scout Run: Inject pure racemate from Protocol A.

  • Resolution Check: If

    
    , decrease IPA content to 1% or 0.5%. The low polarity of the ester requires very weak solvent strength to retain it long enough for chiral discrimination.
    
  • Alternative Columns: If Amylose fails, switch to Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1]

Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific synthesized ester, integrating the detector constraints.

G Start Crude Synthesis Mixture (Ethyl 3-methylheptanoate) Filter Filtration (0.45 µm PTFE) Remove particulates Start->Filter DetectorCheck Detector Selection Check: Is ELSD/CAD available? Filter->DetectorCheck Method_ELSD Method A: RP-HPLC (C18) Gradient: H2O/ACN Detector: ELSD/CAD DetectorCheck->Method_ELSD Yes (Preferred) Method_UV Method B: RP-HPLC (C18) Isocratic: H2O/ACN Detector: UV 210nm (High Risk) DetectorCheck->Method_UV No (Only if necessary) PrepRun Preparative Run Collect Fractions Method_ELSD->PrepRun Method_UV->PrepRun PurityCheck Achiral Purity Analysis (GC-MS or HPLC) PrepRun->PurityCheck PurityCheck->PrepRun Impure (<95%) ChiralNeed Is Enantiomeric Purity Required? PurityCheck->ChiralNeed Pure (>95%) ChiralSep Chiral HPLC (Normal Phase) Hexane/IPA (99:1) Column: Amylose/Cellulose ChiralNeed->ChiralSep Yes Evap Controlled Evaporation (Avoid High Vac/Heat due to Volatility) ChiralNeed->Evap No (Racemate OK) ChiralSep->Evap Final Final Product (>98% purity) Evap->Final

Caption: Integrated workflow for Ethyl 3-methylheptanoate purification, prioritizing detector selection and chiral requirements.

Troubleshooting & Critical Parameters

"Ghost" Peaks in UV

If you are forced to use UV detection at 210 nm:

  • Symptom: Drifting baseline or random peaks during gradient.[1]

  • Cause: Solvent impurities absorbing at low wavelengths.[1]

  • Fix: Use "LC-MS Grade" Acetonitrile. Ensure water is 18.2 MΩ.[1] Add 0.1% Phosphoric acid to suppress silanol activity, but only if using UV (non-volatile acids damage ELSD).[1]

Product Loss During Drying[1]
  • Issue: Yield is lower than calculated from HPLC area.

  • Cause: Ethyl 3-methylheptanoate has a boiling point (est. 190°C) that allows co-evaporation with solvents under high vacuum.[1]

  • Protocol: Use a rotary evaporator at 40°C and stop immediately when solvent volume is low. Switch to a gentle nitrogen stream for the final drying step.[1] Do not leave on a high-vacuum manifold overnight.

Poor Chiral Separation[1]
  • Symptom: Enantiomers co-elute as a single broad peak.[1]

  • Fix:

    • Temperature: Lower column oven to 10–15°C.

    • Modifier: Reduce IPA to 0.5%.

    • Column Switching: If Amylose (AD-H) fails, switch to Cellulose (OD-H).[1] The "3-methyl" steric hindrance is subtle; the specific cavity shape of the selector is critical [3].

References

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[1] Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[1][2][3][4] Retrieved from [Link]

Sources

Application Note: Use of Ethyl 3-methylheptanoate as an Internal Standard for Volatile Ester Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validation and protocol for using Ethyl 3-methylheptanoate (CAS: 589-75-3) as an Internal Standard (IS) in the gas chromatographic analysis of volatile esters. While linear fatty acid ethyl esters (FAEEs) are common in biological and fermentation matrices (e.g., wine, spirits, fruit distillates), branched isomers like Ethyl 3-methylheptanoate are often naturally absent or present at trace levels.[1] This distinct absence, combined with its mid-range volatility and structural similarity to target analytes (ethyl hexanoate, ethyl octanoate), makes it an ideal candidate for normalizing extraction efficiency and injection variability without co-elution interference.[1]

Introduction & Scientific Rationale

The Challenge of Internal Standardization in Ester Analysis

In the quantitative analysis of flavor and fragrance volatiles, selecting an Internal Standard is critical. Common standards like 2-Octanol or Ethyl Heptanoate often fail due to:

  • Natural Occurrence: Many fermentation products naturally contain linear odd-carbon esters (e.g., Ethyl Heptanoate), leading to quantitation errors.[2][1]

  • Co-elution: Linear esters often co-elute with critical flavor compounds on standard polar (Wax) columns.[1]

  • Physicochemical Mismatch: Alcohols (like 2-Octanol) behave differently than esters during liquid-liquid extraction (LLE) or headspace sampling, leading to poor correction factors for recovery.[2]

Why Ethyl 3-methylheptanoate?

Ethyl 3-methylheptanoate serves as a superior "Structural Analogue IS" for the following reasons:

  • Structural Isomerism: It possesses the ester functional group, ensuring its partition coefficient (

    
    ) and volatility closely mimic the target analytes (C6–C10 ethyl esters).
    
  • Chromatographic Resolution: The methyl branching at the C3 position significantly lowers the boiling point and alters the retention index (RI) compared to its linear isomer (Ethyl Octanoate), creating a clean elution window.

  • Mass Spectral Distinctiveness: In GC-MS, it provides characteristic fragmentation patterns useful for peak confirmation.[2][1]

Physicochemical Profile
PropertyValueRelevance to Protocol
IUPAC Name Ethyl 3-methylheptanoateTarget Analyte Surrogate
CAS Number 589-75-3Reference Standard ID
Molecular Weight 172.26 g/mol Similar to Ethyl Octanoate (172.[2][1][3]26)
Boiling Point ~185–190 °CElutes in the "Heart Cut" of volatiles
Log P (Octanol/Water) ~3.4Excellent for organic solvent extraction correction
Solubility Insoluble in water; Soluble in EtOH, EtherCompatible with alcoholic matrices

Experimental Strategy & Logic

The following diagram illustrates the decision matrix for selecting this IS and the subsequent workflow.

IS_Selection_Workflow Start Target Analysis: Volatile Esters (C6-C12) Matrix_Check Is Matrix Complex? (e.g., Fermentation Broth) Start->Matrix_Check IS_Criteria Evaluate Internal Standards Matrix_Check->IS_Criteria Lin_Ester Linear Esters (e.g., Ethyl Heptanoate) IS_Criteria->Lin_Ester Branched_Ester Branched Ester (Ethyl 3-methylheptanoate) IS_Criteria->Branched_Ester Risk_1 Risk: Natural Occurrence in Matrix Lin_Ester->Risk_1 Risk_2 Risk: Co-elution on WAX columns Lin_Ester->Risk_2 Benefit Benefit: Unique RI & Kinetic Similarity Branched_Ester->Benefit Protocol Final Protocol: Spike prior to Extraction Risk_1->Protocol Rejected Benefit->Protocol Selected

Figure 1: Decision logic for selecting Ethyl 3-methylheptanoate over traditional linear ester standards.

Method Protocol

Reagents and Standards
  • Primary Standard: Ethyl 3-methylheptanoate (>98% purity).[1]

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for extraction; Ethanol for stock solutions if analyzing aqueous beverages.[1]

  • Calibration Standards: Mix of Ethyl Hexanoate, Ethyl Octanoate, Ethyl Decanoate, and Ethyl Dodecanoate.[2][1]

Preparation of Internal Standard Solution (ISTD)

Objective: Create a working solution that delivers a final concentration on-column similar to the analytes (approx. 5–50 mg/L).

  • Stock Solution A (10,000 mg/L): Weigh 100 mg of Ethyl 3-methylheptanoate into a 10 mL volumetric flask. Dilute to volume with pure Ethanol.

  • Working Solution B (200 mg/L): Pipette 1 mL of Stock A into a 50 mL flask. Dilute to volume with Ethanol.

    • Storage: Store at -20°C in amber glass. Stable for 3 months.

Sample Preparation (Liquid-Liquid Extraction)

This protocol corrects for extraction efficiency variations.

  • Aliquot: Transfer 10.0 mL of sample (e.g., wine, beer, fruit juice) into a 20 mL centrifugation tube.

  • Salting Out: Add 3.0 g of NaCl to saturate the aqueous phase (improves partition of esters).

  • Spiking (Critical Step): Add 50 µL of Working Solution B to the sample.[1]

    • Final Concentration of IS in sample: 1.0 mg/L (approx).[1]

    • Note: Vortex immediately for 10 seconds to equilibrate IS with the matrix.[1]

  • Extraction: Add 2.0 mL of organic solvent (DCM or Pentane:Ether 1:1).

  • Agitation: Shake vigorously for 15 minutes.

  • Separation: Centrifuge at 3000 RPM for 5 minutes.

  • Collection: Transfer the organic (upper or lower depending on solvent) layer to a GC vial.

GC-MS/FID Instrumental Conditions

The branching of Ethyl 3-methylheptanoate allows it to be separated on both polar and non-polar columns.[1]

ParameterCondition
Column DB-Wax (or equivalent PEG), 60m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless (1 min purge) or Split 1:10 @ 250°C
Oven Program 40°C (hold 5 min)

5°C/min to 230°C

Hold 10 min
Detector (FID) 250°C, H2/Air flows optimized
Detector (MS) Scan range 35–350 m/z; Source 230°C

Retention Behavior (Approximate on DB-Wax):

  • Ethyl Hexanoate: ~12.5 min[2][1]

  • Ethyl 3-methylheptanoate (IS): ~14.8 min[1]

  • Ethyl Octanoate: ~16.2 min[1]

  • Note: The IS elutes cleanly between the C6 and C8 linear esters.

Data Analysis & Calculations

Identification (GC-MS)

If using Mass Spectrometry, Ethyl 3-methylheptanoate is identified by:

  • Base Peak: m/z 88 (McLafferty rearrangement of ethyl esters).[1]

  • Molecular Ion: m/z 172 (weak).[1]

  • Key Fragments: m/z 101, 127 (loss of ethoxy/alkyl fragments specific to branching).[1]

Quantification (Response Factor)

Use the Internal Standard Method to calculate concentrations.

Step 1: Calculate Response Factor (RF) from Calibration Standard:


[1]

Step 2: Calculate Analyte Concentration in Sample:


[1]

Self-Validating Quality Control (QC)[1][2]

To ensure "Trustworthiness" (Part 2 of requirements), the following QC steps are mandatory:

  • Blank Matrix Test: Inject an unspiked sample of the matrix.[1]

    • Pass Criteria: No peak should be detected at the retention time of Ethyl 3-methylheptanoate.[1] If a peak exists, it must be <1% of the IS spike area.

  • Recovery Check: Spike a "clean" water/ethanol blank with known amounts of Analyte + IS.

    • Pass Criteria: Calculated recovery must be 90–110%.[1]

  • Retention Time Stability: The IS retention time must not shift by more than ±0.05 min across the run sequence.

Troubleshooting Guide

IssueProbable CauseCorrective Action
IS Peak Area Low Extraction efficiency failure or pipette error.[1]Check pH of sample (esters hydrolyze at high pH).[1] Ensure NaCl saturation.
IS Co-elution Unknown matrix interference.Change temperature ramp rate (slow down to 3°C/min) or switch to DB-5 column.
Split Peaks Solvent incompatibility or column overload.[1]Use a solvent focusing technique (match initial oven temp to solvent boiling point).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Ethyl 3-methylheptanoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[2][1] [Link][1]

  • Food and Agriculture Organization (FAO). (2006).[1] JECFA Specifications for Flavourings: Branched-chain amino acids and related esters.[1][Link][1]

  • European Food Safety Authority (EFSA). (2011).[1] Scientific Opinion on Flavouring Group Evaluation 200 (FGE.200): Branched-chain fatty acids and esters.[1] EFSA Journal.[1] [Link][1]

  • PubChem. (2023).[1] Ethyl 3-methylheptanoate Compound Summary. National Library of Medicine.[1] [Link][1]

  • Fan, W., & Qian, M. C. (2006).[2][1] Characterization of Aroma Compounds of Chinese "Wuliangye" and "Jiannanchun" Liquors by Aroma Extract Dilution Analysis. Journal of Agricultural and Food Chemistry.[1] (Demonstrates ester analysis methodologies). [Link]

Sources

Troubleshooting & Optimization

Improving the yield of Ethyl 3-methylheptanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-methylheptanoate Synthesis

Topic: Improving the yield of Ethyl 3-methylheptanoate (CAS 37492-08-3) Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]

Executive Summary & Molecule Identification

User Advisory: Before proceeding, verify your target molecule. There is frequent nomenclature confusion in this chemical space.

  • Target Molecule: Ethyl 3-methylheptanoate[1][2][3][4]

  • CAS Number: 37492-08-3[1][3][4][5]

  • Structure: Ethyl ester of 3-methylheptanoic acid.[1][2][3]

  • Note: Do not confuse with Ethyl 2-methylpentanoate (Manzanate, CAS 39255-32-8), a common fragrance material with a similar name but different carbon skeleton.[1]

This guide focuses on overcoming the thermodynamic and kinetic barriers associated with esterifying beta-branched aliphatic acids. The 3-methyl substituent introduces steric hindrance that, while less severe than alpha-substitution, significantly retards the rate of tetrahedral intermediate formation during Fischer esterification.[1]

Troubleshooting Guide: Yield & Kinetics

Module 1: "My conversion is stuck at ~65%. How do I drive it to completion?"

Diagnosis: You have reached the thermodynamic equilibrium limit. Fischer esterification is an equilibrium process (


 for primary alcohols). Without active water removal, you cannot exceed ~66-70% yield.[1]

Technical Solution: You must perturb the equilibrium by removing one product (water) or using a vast excess of reagent (ethanol).[6]

Option A: Azeotropic Distillation (Dean-Stark) [1]

  • Why: Ethanol forms a binary azeotrope with water (95.6% EtOH) and ternary azeotropes with solvents like toluene or cyclohexane.

  • Protocol Adjustment:

    • Use a ternary solvent system: Ethanol (1.5 eq) + Toluene (Solvent) .

    • Reflux in a Dean-Stark apparatus. The water/ethanol/toluene azeotrope boils, condenses, and separates. Water is trapped; the organic layer returns.

    • Critical Check: Ensure your trap is actually separating phases. If the ethanol content is too high in the vapor, phases may not separate in the trap.

Option B: Molecular Sieves (The "Soxhlet" Method) – Recommended for High Yield

  • Why: Chemical sequestration of water is often superior to azeotropic removal for lower-boiling esters where product loss via codistillation is a risk.[1]

  • Protocol: Use 3Å Molecular Sieves . Do not use 4Å or 5Å, as they can adsorb ethanol, reducing effective concentration.

  • Setup: Place activated 3Å sieves in a Soxhlet extractor between the reaction flask and the condenser. The refluxing ethanol washes over the sieves, drying the solvent continuously before returning it to the reaction.

Module 2: "The reaction is too slow. I see starting material after 24 hours."

Diagnosis: Kinetic inhibition due to Steric Hindrance. The methyl group at the C3 position creates steric bulk that shields the carbonyl carbon from nucleophilic attack by ethanol.

Technical Solution:

  • Catalyst Upgrade: Switch from p-Toluenesulfonic acid (pTSA) to Sulfuric Acid (H₂SO₄) (1-2 mol%).[1] The protonation power is higher, and the sulfate counter-ion is less sterically demanding than tosylate.

  • Temperature Increase: If using ethanol at reflux (78°C) is too slow, switch to a pressure vial (sealed tube) reaction at 90-100°C.

    • Safety Note: Ensure the vessel is rated for the vapor pressure of ethanol at this temperature (~2-3 bar).[1]

Module 3: "I need >95% isolated yield. Fischer esterification isn't cutting it."

Diagnosis: The equilibrium method has diminishing returns. Technical Solution: Switch to the Acid Chloride Method . This pathway is irreversible and typically quantitative.

  • Mechanism: 3-methylheptanoic acid

    
     3-methylheptanoyl chloride 
    
    
    
    Ethyl 3-methylheptanoate.[1]
  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    
    ).
  • By-products:

    
     and 
    
    
    
    (gases), which leave the system, driving the reaction to completion.

Detailed Experimental Protocols

Protocol A: Optimized Fischer Esterification (Soxhlet/Sieve Method)

Best for: Scalability and avoiding toxic chlorinated reagents.

  • Setup: 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, Soxhlet extractor, and reflux condenser.

  • Desiccant: Fill the Soxhlet thimble with 20 g of activated 3Å Molecular Sieves (dried at 250°C for 4h).

  • Reaction Mixture:

    • Substrate: 14.4 g (100 mmol) 3-methylheptanoic acid.

    • Reagent/Solvent: 100 mL Absolute Ethanol (excess).

    • Catalyst: 1.0 g Amberlyst-15 (solid acid resin) OR 0.5 mL conc. H₂SO₄.[7]

  • Execution:

    • Heat to reflux.[8][7] The ethanol vapor will condense, fill the Soxhlet, pass through the sieves (removing water), and return dry to the flask.

    • Run for 12-16 hours .

    • Monitor: TLC (Hexane/EtOAc 9:1) or GC-FID.[1][9]

  • Workup:

    • Filter off the solid catalyst/sieves.

    • Concentrate the filtrate under reduced pressure.[8][9]

    • Dissolve residue in Et₂O or Hexane. Wash with sat.[7] NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry (MgSO₄), filter, and concentrate.

    • Purification: Vacuum distillation (bp approx. 85-90°C at 10 mmHg).[1]

Protocol B: The Acid Chloride Route (High Yield)

Best for: High value/small scale or when >98% conversion is required.

  • Activation:

    • In a dry flask under N₂, dissolve 14.4 g (100 mmol) 3-methylheptanoic acid in 50 mL dry DCM (optional, can run neat).

    • Add 1.5 eq (11 mL) Thionyl Chloride dropwise. Add 1 drop of DMF (catalyst).

    • Reflux (40°C) for 2 hours until gas evolution (

      
      ) ceases.
      
    • Evaporation:[1] Remove excess

      
       under vacuum (rotavap with a caustic trap).
      
  • Esterification:

    • Cool the resulting acid chloride to 0°C.

    • Add 2.0 eq Ethanol (dry) slowly (exothermic!).

    • Add 1.1 eq Pyridine or Triethylamine to scavenge HCl (prevents acid-catalyzed degradation).[1]

    • Stir at Room Temp for 2 hours.

  • Workup:

    • Quench with water. Extract with Ether.[7][9][10]

    • Wash with 1M HCl (remove pyridine), then NaHCO₃.

    • Yield is typically >95% .

Comparative Data & Decision Support

Table 1: Method Comparison for Ethyl 3-methylheptanoate

ParameterFischer (Standard)Fischer (Soxhlet/Sieves)Acid Chloride
Typical Yield 60-70%85-92%95-99%
Reaction Time 24h+12-16h4-6h
Atom Economy HighHighLower (creates SO2/salt waste)
Cost LowModerate (Sieves)Higher (SOCl2, Base)
Complexity SimpleModerateModerate (Air sensitive step)

Visual Troubleshooting Logic

YieldOptimization Start Start: Low Yield of Ethyl 3-methylheptanoate CheckConv 1. Check Conversion (Is SM remaining?) Start->CheckConv HighConv Conversion is High (>90%) But Isolated Yield is Low CheckConv->HighConv Yes LowConv Conversion is Low (<70%) CheckConv->LowConv No Volatility Issue: Product Volatility Lost during Rotavap/Vacuum? HighConv->Volatility Azeotrope Issue: Equilibrium Limit Water is not being removed LowConv->Azeotrope Water Present? Kinetics Issue: Steric Hindrance Reaction is too slow LowConv->Kinetics Dry but Slow? Sol_Distill Solution: Use Vigreux column Don't pull high vac at high temp Volatility->Sol_Distill Sol_Sieves Solution: Use Soxhlet with 3Å Molecular Sieves Azeotrope->Sol_Sieves Sol_AcidCl Solution: Switch to Acid Chloride Route Kinetics->Sol_AcidCl

Caption: Decision tree for diagnosing yield losses in hindered ester synthesis.

References

  • Chemical Identity & Properties

    • Ethyl 3-methylheptanoate (CAS 37492-08-3).[1][3][4][5] BLD Pharm Product Catalog. Retrieved from

    • Distinction from Manzanate (Ethyl 2-methylpentanoate).[1][11] The Good Scents Company. Retrieved from

  • Synthetic Methodology (Fischer Esterification Optimization)

    • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from

    • Molecular Sieves To Push Fisher Rxn to the Right? ResearchGate Discussion. Retrieved from

  • Precursor Synthesis (3-methylheptanoic acid)

    • Syntheses of (R)- and (S)-3-Methylheptanoic Acids. ResearchGate (Publication snippet). Retrieved from

    • 3-Methylheptanoic acid Synthesis via Malonic Ester. Organic Syntheses, Coll. Vol. 3, p.382. Retrieved from (Analogous procedure for branched acids).

  • Process Intensification

    • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI Processes Journal. Retrieved from

Sources

Side reactions and byproducts in the esterification of 3-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 3-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices to help you navigate the nuances of this reaction, particularly addressing the challenges posed by its branched-chain structure.

Introduction to the Challenges

The esterification of 3-methylheptanoic acid, while following the general principles of the Fischer-Speier esterification, presents unique challenges primarily due to steric hindrance.[1] The methyl group at the β-position can impede the approach of the alcohol nucleophile to the carbonyl carbon, potentially leading to slower reaction rates and the formation of side products. This guide will walk you through common issues and their solutions, grounded in mechanistic principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification of 3-methylheptanoic acid.

Problem 1: Low or No Ester Yield

Symptoms: After the reaction and workup, you observe a low yield of the desired 3-methylheptanoate ester, or the reaction does not seem to proceed at all.

Possible Causes & Solutions:

  • Steric Hindrance: The primary culprit for low reactivity in this system is the steric bulk around the carboxylic acid.[1] The methyl group on the third carbon hinders the nucleophilic attack of the alcohol.

    • Solution 1: Choice of Alcohol: The reactivity of alcohols in Fischer esterification follows the order: primary > secondary > tertiary.[2] Using a less sterically hindered primary alcohol (e.g., methanol, ethanol) will significantly increase the reaction rate compared to a secondary or tertiary alcohol.

    • Solution 2: Prolonged Reaction Time and Increased Temperature: To overcome the higher activation energy due to steric hindrance, increasing the reaction time and temperature can be effective. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Typical reaction times can range from 1 to 10 hours or even longer at temperatures of 60–110 °C.

    • Solution 3: More Effective Water Removal: The Fischer esterification is a reversible reaction, with water as a byproduct.[1][3] Efficient removal of water drives the equilibrium towards the ester product. Using a Dean-Stark apparatus is a highly effective method for continuous water removal during the reaction.[3] Alternatively, using a large excess of the alcohol can also shift the equilibrium.[3]

  • Insufficient Catalyst Activity: Standard acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[3] However, for sterically hindered substrates, their effectiveness might be limited.

    • Solution: Alternative Catalysts: Consider using p-toluenesulfonic acid (TsOH), which is a solid and often easier to handle. For particularly challenging esterifications, Lewis acids such as scandium(III) triflate can be more effective.[2]

  • Reversible Reaction Dominating: If water is not effectively removed, the reverse reaction, ester hydrolysis, will limit the yield.[3]

    • Solution: As mentioned, employ a Dean-Stark trap or use the alcohol as the solvent to maintain a large excess.[3]

Problem 2: Presence of Unexpected Byproducts

Symptoms: Your post-reaction analysis (e.g., GC-MS, NMR) shows the presence of compounds other than your starting materials and the desired ester.

Possible Causes & Solutions:

  • Ether Formation from the Alcohol: When using a primary or secondary alcohol under strong acid catalysis and heat, a common side reaction is the dehydration of two alcohol molecules to form a symmetric ether.[2]

    • Mechanism: The alcohol is protonated by the acid catalyst, forming a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether.

    • Solution 1: Control Temperature: This side reaction is more prevalent at higher temperatures. If ether formation is significant, try running the reaction at a lower temperature for a longer duration.

    • Solution 2: Use a Milder Catalyst: Stronger acids are more likely to promote alcohol dehydration. Using a milder acid catalyst might reduce ether formation.

  • Formation of 3-Methylheptanoic Anhydride: Although less common under standard Fischer esterification conditions where an alcohol is present in excess, the dehydration of two molecules of the carboxylic acid can lead to the formation of an anhydride.

    • Mechanism: This is more likely to occur if the reaction is heated in the presence of a strong dehydrating agent before the addition of the alcohol.

    • Solution: Ensure the alcohol is present in the reaction mixture when heating is initiated.

  • Rearrangement Products (Less Common): While the standard Fischer esterification mechanism does not involve the formation of a carbocation on the carboxylic acid itself, harsh reaction conditions (very high temperatures, extremely strong acids) could potentially lead to side reactions. However, for a saturated branched-chain acid like 3-methylheptanoic acid, skeletal rearrangements are generally not a primary concern under typical esterification conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of 3-methylheptanoic acid?

A1: For standard laboratory preparations, sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective and commonly used catalysts.[3] Due to the steric hindrance of 3-methylheptanoic acid, a sufficient amount of catalyst (typically 1-5 mol%) is crucial. If the reaction is sluggish, consider using a Lewis acid catalyst like scandium(III) triflate, which can be more effective for hindered substrates.[2]

Q2: Can I use a secondary or tertiary alcohol for the esterification of 3-methylheptanoic acid?

A2: While possible, it is not recommended if high yields are desired. The combination of a sterically hindered carboxylic acid and a hindered alcohol will significantly slow down the reaction rate. Tertiary alcohols are particularly problematic as they are prone to elimination reactions under acidic conditions to form alkenes.[2] If a secondary or tertiary ester is required, alternative synthetic routes, such as converting the carboxylic acid to its acid chloride followed by reaction with the alcohol, are often more effective.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting carboxylic acid. The ester product will be less polar and will have a higher Rf value than the carboxylic acid. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the ratio of starting material to product over time.

Q4: What is the best workup procedure to isolate my 3-methylheptanoate ester?

A4: A standard workup involves:

  • Cooling the reaction mixture.

  • Diluting with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Washing with brine (saturated NaCl solution) to remove residual water-soluble components.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtering and removing the solvent under reduced pressure.

  • The crude ester can then be purified by distillation.

Q5: Is decarboxylation a concern with 3-methylheptanoic acid under these conditions?

A5: Decarboxylation (the loss of CO₂) is generally not a concern for simple saturated carboxylic acids like 3-methylheptanoic acid under typical Fischer esterification conditions. This reaction usually requires much higher temperatures or the presence of a β-carbonyl group, which is not present in this molecule.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Esterification of 3-Methylheptanoic Acid with Primary Alcohols
ParameterRecommended ConditionRationale
Alcohol Primary (e.g., Methanol, Ethanol)Minimizes steric hindrance, leading to faster reaction rates.
Catalyst H₂SO₄ or TsOH (1-5 mol%)Effective and readily available Brønsted acid catalysts.
Temperature 60-110 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Water Removal Dean-Stark Apparatus or Excess AlcoholDrives the equilibrium towards the ester product.[3]
Reaction Time 4-12 hours (Monitor by TLC/GC)Steric hindrance necessitates longer reaction times.
Step-by-Step General Protocol for Fischer Esterification using a Dean-Stark Apparatus
  • To a round-bottom flask, add 3-methylheptanoic acid, a 3-5 fold molar excess of the primary alcohol, and a magnetic stir bar.

  • Add the acid catalyst (e.g., 2 mol% H₂SO₄).

  • Attach a Dean-Stark trap and a reflux condenser. Fill the trap with the same alcohol being used in the reaction.

  • Heat the mixture to reflux. The alcohol-water azeotrope will distill into the Dean-Stark trap. As the azeotrope cools, the denser water will separate and collect at the bottom of the trap, while the alcohol will overflow back into the reaction flask.

  • Continue refluxing until no more water is collected in the trap, or until TLC/GC analysis indicates the reaction is complete.

  • Allow the reaction mixture to cool to room temperature before proceeding with the workup as described in FAQ Q4.

Visualizing Reaction Pathways

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.

Fischer_Esterification CarboxylicAcid 3-Methylheptanoic Acid ProtonatedAcid Protonated Carbonyl CarboxylicAcid->ProtonatedAcid + H⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate1 + R'OH Alcohol Alcohol (R'OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Tetrahedral_Intermediate2 Protonated Intermediate Proton_Transfer->Tetrahedral_Intermediate2 Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester - H₂O Water Water (H₂O) Ester Ester Protonated_Ester->Ester - H⁺ Catalyst_Regen H⁺ (Regenerated) Ester->Catalyst_Regen Catalyst_H H⁺ (Catalyst) Catalyst_H->CarboxylicAcid

Caption: The mechanism of Fischer Esterification.

Potential Side Reaction: Ether Formation

This diagram shows the pathway for the acid-catalyzed dehydration of a primary alcohol to form a symmetric ether.

Ether_Formation Alcohol1 Alcohol (R'OH) Protonated_Alcohol Protonated Alcohol Alcohol1->Protonated_Alcohol + H⁺ Oxonium_Ion Oxonium Ion Protonated_Alcohol->Oxonium_Ion + R'OH Water Water (H₂O) Alcohol2 Another Alcohol Molecule Ether Symmetric Ether (R'-O-R') Oxonium_Ion->Ether - H⁺ Catalyst_Regen H⁺ Ether->Catalyst_Regen Catalyst_H H⁺ Catalyst_H->Alcohol1

Caption: Side reaction: Acid-catalyzed ether formation from an alcohol.

References

Sources

Technical Support Center: Driving Fischer Esterification of 3-Methylheptanoic Acid to Completion

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges in the Fischer esterification of 3-methylheptanoic acid, with a specific focus on the critical aspect of water removal to achieve high conversion rates. As Senior Application Scientists, we understand that success in the lab is built on a solid foundation of theoretical knowledge combined with practical, field-tested techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Equilibrium and Reaction Driving Force

Q1: My Fischer esterification of 3-methylheptanoic acid has stalled, resulting in a low yield. What is the most likely cause?

A1: The Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1] If the reaction has stalled, it has likely reached equilibrium. To improve the yield, you must shift the equilibrium toward the product side.[1][2] This is typically achieved by applying Le Châtelier's principle in one of two ways: using a large excess of one reactant or removing a product as it is formed.[1][2][3][4][5]

The reaction can be represented as:

3-Methylheptanoic Acid + Alcohol ⇌ 3-Methylheptanoate Ester + Water

To drive this reaction to completion, the concentration of the products, particularly water, must be minimized.

Q2: How much does using an excess of the alcohol improve the conversion rate?

A2: Using an excess of the alcohol can significantly increase the ester yield.[4] The alcohol is often used as the reaction solvent to ensure it is in large excess.[6] For example, one study on the reaction between acetic acid and ethanol demonstrated a dramatic increase in yield as the excess of ethanol was increased.[4]

Data Presentation: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)Equilibrium Yield of Ester
1:1~65%[4]
10:1~97%[4]
100:1~99%[4]

Table 1: The effect of increasing the molar ratio of alcohol to carboxylic acid on the equilibrium yield of the corresponding ester.

While using a large excess of alcohol is effective, it may not be practical or cost-effective, especially with valuable or complex alcohols. In such cases, the removal of water becomes the primary strategy.

Water Removal Techniques

Q3: What are the common methods for removing water from the reaction mixture?

A3: The two most prevalent and effective methods for in-situ water removal during a Fischer esterification are azeotropic distillation using a Dean-Stark apparatus and the use of chemical desiccants like molecular sieves.[3][5]

  • Azeotropic Distillation (Dean-Stark Apparatus): This is a highly effective method where the reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[4][7] The azeotrope boils out of the reaction mixture, is condensed, and collects in the Dean-Stark trap.[8][9] Since water is typically denser than the organic solvent, it separates and is trapped, while the solvent overflows and returns to the reaction flask.[7] This continuous removal of water relentlessly drives the equilibrium towards the ester product.[7]

  • Molecular Sieves: These are crystalline aluminosilicates with uniform pore sizes that can selectively adsorb small molecules like water. For Fischer esterification, 3Å molecular sieves are ideal as they readily adsorb water but exclude larger molecules like the alcohol and ester.[10] They can be added directly to the reaction mixture, although this can sometimes lead to complications. A more elegant approach involves placing the sieves in a Soxhlet extractor, which continuously removes water from the vapor phase without direct contact with the acidic reaction mixture.[11]

Q4: I'm considering using a Dean-Stark apparatus. What are the key experimental considerations?

A4: The Dean-Stark apparatus is a powerful tool, but its successful implementation depends on several factors:

  • Solvent Selection: The solvent must form an azeotrope with water and be immiscible with water upon cooling to allow for separation in the trap.[12] Toluene is a common choice. The boiling point of the azeotrope should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of your reactants or products.

  • Apparatus Setup: Ensure all glassware is completely dry before starting. The setup consists of a reaction flask, the Dean-Stark trap, and a reflux condenser.[7] It is crucial to have efficient cooling in the condenser to ensure all the azeotrope condenses and is collected in the trap.[13]

  • Monitoring: The progress of the reaction can be monitored by observing the amount of water collected in the graduated arm of the Dean-Stark trap.[14] When the rate of water collection slows down or stops, the reaction is likely nearing completion.

Experimental Protocol: Fischer Esterification of 3-Methylheptanoic Acid using a Dean-Stark Apparatus

  • Preparation: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the round-bottom flask, add 3-methylheptanoic acid, the desired alcohol (e.g., ethanol, 1.5-2 equivalents), and an appropriate volume of toluene to facilitate stirring and azeotropic removal of water.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), to the mixture while stirring.[5][14]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap or until the reaction shows no further progress by TLC or GC analysis.[1][14]

  • Workup: Once the reaction is complete, allow the mixture to cool. The reaction mixture can then be washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude ester.[14]

Q5: Are there any potential issues with using molecular sieves?

A5: While effective, there are some caveats to using molecular sieves:

  • Acidity: Molecular sieves can be basic and may react with the carboxylic acid or the acid catalyst, potentially neutralizing the catalyst and hindering the reaction.[15]

  • Physical Degradation: If used with vigorous magnetic stirring, the sieves can be ground into a fine powder, making them difficult to filter out at the end of the reaction.[10][16]

  • Activation: Molecular sieves must be properly activated (dried at high temperature under vacuum) before use to ensure their water-adsorbing capacity is maximized.

To circumvent the issue of direct contact with the acidic reaction mixture, using a Soxhlet extractor containing the molecular sieves is a highly recommended technique.[11]

Visualizing the Workflow

Diagram: Troubleshooting Flowchart for Low Ester Yield

Troubleshooting_Flowchart Troubleshooting Low Yield in Fischer Esterification start Low Ester Yield check_equilibrium Has the reaction reached equilibrium? start->check_equilibrium increase_alcohol Increase excess of alcohol check_equilibrium->increase_alcohol Yes remove_water Actively remove water check_equilibrium->remove_water Yes check_catalyst Is the catalyst active and in sufficient quantity? check_equilibrium->check_catalyst No solution High Ester Yield increase_alcohol->solution dean_stark Use Dean-Stark apparatus remove_water->dean_stark mol_sieves Use molecular sieves remove_water->mol_sieves dean_stark->solution mol_sieves->solution check_temp_time Are the reaction temperature and time adequate? check_catalyst->check_temp_time Yes check_catalyst->solution No, adjust catalyst increase_temp_time Increase temperature or reaction time check_temp_time->increase_temp_time No side_reactions Are there side reactions occurring? check_temp_time->side_reactions Yes increase_temp_time->solution analyze_byproducts Analyze byproducts (GC-MS, NMR) side_reactions->analyze_byproducts analyze_byproducts->solution Address side reactions

A flowchart to guide troubleshooting efforts when encountering low yields in Fischer esterification.

Diagram: Experimental Setup for Azeotropic Water Removal

Dean_Stark_Setup Dean-Stark Apparatus for Fischer Esterification condenser Reflux Condenser Water Out Water In dean_stark Dean-Stark Trap Solvent Return Water Collection condenser->dean_stark flask Reaction Flask 3-Methylheptanoic Acid Alcohol Toluene Acid Catalyst Stir Bar dean_stark->flask heat Heating Mantle flask->heat

A simplified representation of the experimental setup for Fischer esterification using a Dean-Stark apparatus to remove water azeotropically.

Advanced Troubleshooting

Q6: I am using a sterically hindered alcohol. Are there any special considerations?

A6: Yes, steric hindrance in either the carboxylic acid (like 3-methylheptanoic acid) or the alcohol can significantly slow down the rate of esterification. Tertiary alcohols, for instance, are prone to elimination under acidic conditions.[17] For sterically hindered substrates, you may need to:

  • Use a more forceful catalyst or a higher catalyst loading.

  • Increase the reaction temperature and time.

  • Consider alternative esterification methods that are less sensitive to steric hindrance, such as the Steglich esterification which uses coupling reagents like DCC.[5]

Q7: How can I monitor the progress of my reaction in real-time?

A7: Besides monitoring water collection in a Dean-Stark trap, you can use analytical techniques to follow the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and simple way to qualitatively assess the consumption of the starting materials and the formation of the product.

  • Gas Chromatography (GC): GC is an excellent quantitative method for monitoring Fischer esterifications.[18] By taking small aliquots from the reaction mixture over time, you can determine the percentage of ester formed and accurately pinpoint when the reaction has reached completion.[19]

Q8: What are potential side reactions, and how can I minimize them?

A8: While the Fischer esterification is generally a clean reaction, side reactions can occur:

  • Dehydration of the Alcohol: This is more common with secondary and tertiary alcohols at high temperatures, leading to the formation of alkenes. Using a milder acid catalyst or lower reaction temperatures can help mitigate this.

  • Ether Formation: At high temperatures, the alcohol can undergo self-condensation to form an ether. This is more prevalent with primary alcohols.

Careful control of reaction temperature and time is crucial to minimize these side reactions.

References

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Water-Removal Efficiency of Molecular Sieves Vibrating by Rotary Shaking and Electromagnetic Stirring from Feedstock Oil for Biofuel Production. Retrieved from [Link]

  • ResearchGate. (2026, January 27). Monitoring the Fischer Esterification Using Bench Top Gas Chromatography: An Undergraduate Lab Experiment Incorporating Technology and Techniques used in the Contemporary Research Environment. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Uniciencia. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methylheptanoic acid. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Reddit. (n.d.). Using molecular sieves during the reaction. Retrieved from [Link]

  • YouTube. (2013, April 22). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Syntheses of (R)- and (S)-3-Methylheptanoic Acids | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, November 21). (PDF) Comparison of Water-Removal Efficiency of Molecular Sieves Vibrating by Rotary Shaking and Electromagnetic Stirring from Feedstock Oil for Biofuel Production. Retrieved from [Link]

  • RSC Education. (n.d.). Dean-Stark apparatus | Resource. Retrieved from [Link]

  • Chegg.com. (2021, March 29). Solved Below is a graph of sample GC data from the Fischer. Retrieved from [Link]

  • Reddit. (2024, March 8). Can you separate ethanol and water azeotrope using dean stark apparatus? Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]

  • YouTube. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • AOCS Lipid Library. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

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GC-MS Parameter Optimization for Isomeric Ester Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging task of separating isomeric esters. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Here, we move beyond generic protocols to provide in-depth, scientifically grounded solutions to common problems, ensuring your methods are both robust and reliable.

Introduction: The Challenge of Isomeric Ester Separation

Isomeric esters, molecules with the same atomic composition but different structural arrangements, often exhibit very similar physicochemical properties. This similarity makes their separation by GC a significant analytical challenge. Positional isomers (e.g., differences in the location of a functional group) and geometric isomers (e.g., cis/trans) can have nearly identical boiling points and polarities, leading to co-elution and making accurate quantification and identification difficult. Furthermore, their mass spectra are often very similar, if not identical, complicating their differentiation by the mass spectrometer alone.[1][2] Effective separation, therefore, relies heavily on the optimization of the chromatographic portion of the GC-MS system.

This guide will walk you through a logical, step-by-step approach to troubleshooting and optimizing your GC-MS method for isomeric ester analysis.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Complete Co-elution of Isomeric Peaks

Q: My isomeric esters are eluting as a single, symmetrical peak. How can I achieve separation?

A: This is a classic selectivity problem. When isomers co-elute perfectly, it indicates that the stationary phase chemistry is not differentiating between them.[3] Your primary focus should be on enhancing the selectivity (α) of your separation.

Causality and Solution Pathway:

  • Re-evaluate Your Stationary Phase: The choice of stationary phase is the most critical factor for selectivity.[4] For isomeric esters, especially those with subtle structural differences like fatty acid methyl esters (FAMEs), standard non-polar phases (e.g., 5% phenyl-methylpolysiloxane) may be insufficient.[5][6]

    • Actionable Insight: Switch to a more polar stationary phase. Highly polar cyanopropyl-based columns are often the gold standard for separating geometric (cis/trans) and positional FAME isomers.[7][8] The strong dipole-dipole interactions offered by these phases can effectively differentiate between the subtle differences in the isomers' structures.

    • Protocol: When selecting a new column, consider the polarity of your target analytes. A good starting point is to match the polarity of the stationary phase to that of your esters.[9][10]

  • Optimize the Temperature Program: Temperature directly influences selectivity.[11] A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance separation.

    • Actionable Insight: A very slow ramp rate (e.g., 1-3°C/min) through the elution temperature range of the isomers can significantly improve resolution.[5] Conversely, a rapid temperature ramp can decrease resolution.[12]

    • Experimental Protocol: Temperature Program Optimization

      • Begin with a "scouting gradient" to determine the approximate elution temperature of the isomeric cluster (e.g., start at 50°C, ramp at 10°C/min to 250°C).[13]

      • Once the elution temperature is known, design a new program with a much slower ramp rate around that temperature. For example, if the isomers elute around 180°C, you might try a program like: 100°C hold for 1 min, ramp at 20°C/min to 170°C, then ramp at 2°C/min to 190°C.

      • Further refinement can be achieved by adjusting the initial temperature and hold times to improve the resolution of early eluting peaks.[13]

Problem 2: Poor Resolution (Partial Overlap) of Isomeric Peaks

Q: I can see a shoulder on my peak, or two peaks that are not baseline-resolved. How can I improve this?

A: Partial overlap indicates that you have some selectivity, but the efficiency of your system is not sufficient to fully resolve the peaks. The resolution equation highlights that resolution is dependent on efficiency (N), selectivity (α), and the retention factor (k).[4]

Causality and Solution Pathway:

  • Carrier Gas Flow Rate/Linear Velocity: The carrier gas flow rate determines the speed at which analytes travel through the column and directly impacts column efficiency.[14] There is an optimal flow rate for maximum efficiency.

    • Actionable Insight: Both excessively high and low flow rates can decrease resolution.[15][16] It's crucial to operate at or near the optimal linear velocity for your chosen carrier gas (Helium, Hydrogen, or Nitrogen).

    • Protocol: Carrier Gas Optimization

      • Using your current temperature program, perform several runs with varying average linear velocities (e.g., 20, 30, and 40 cm/sec for Helium).

      • Plot the resolution of the critical pair against the linear velocity to find the optimal setting.

  • Column Dimensions: Longer and narrower columns provide higher efficiency.

    • Actionable Insight: If you are using a standard 30 m x 0.25 mm column, switching to a 60 m column of the same internal diameter will theoretically double the efficiency, which can significantly improve the resolution of closely eluting peaks.[12]

    • Consideration: Be aware that longer columns will lead to longer analysis times and may require higher elution temperatures.

  • Injection Technique: The way the sample is introduced onto the column can impact peak shape and, consequently, resolution.

    • Actionable Insight: For trace analysis, splitless injection is necessary, but it can lead to broader peaks if not optimized.[17][18] A split injection provides sharper peaks, which can improve resolution for more concentrated samples.[19]

    • Protocol: Split vs. Splitless Injection

      • If your sample concentration allows, try a split injection with a moderate split ratio (e.g., 20:1 or 50:1).[5][19] This will introduce a narrower band of sample onto the column, potentially improving resolution.

      • If you must use splitless injection, ensure your initial oven temperature is appropriate for "cold trapping" or "solvent focusing" to concentrate the analytes at the head of the column before the temperature program begins.[20]

Problem 3: Isomers are Separated, but Difficult to Differentiate by Mass Spectra

Q: My isomers are chromatographically resolved, but their mass spectra are nearly identical. How can I confidently identify them?

A: This is a common issue as many isomers produce very similar fragmentation patterns under standard Electron Ionization (EI) conditions.[1]

Causality and Solution Pathway:

  • Optimize MS Detector Parameters: While the fragmentation pattern may be similar, subtle differences in ion ratios can sometimes be enhanced by adjusting MS parameters.

    • Actionable Insight: The temperature of the ion source can influence fragmentation.[21] A lower ion source temperature may reduce the extent of fragmentation, potentially preserving more of the molecular ion or leading to more diagnostic higher-mass fragments. Conversely, a higher temperature can increase fragmentation.[22]

    • Protocol: Ion Source Temperature Study

      • With a stable chromatographic separation, perform injections of your isomeric standards at different ion source temperatures (e.g., 180°C, 200°C, 230°C).

      • Carefully examine the resulting mass spectra for any consistent changes in the relative abundances of key fragment ions that could be used for differentiation.

  • Utilize Tandem Mass Spectrometry (MS/MS): If available, MS/MS can provide an additional dimension of separation and identification.

    • Actionable Insight: Even if the primary mass spectra are similar, the fragmentation of a selected precursor ion (the molecular ion or a major fragment) may produce unique product ions for each isomer.[23][24]

    • Protocol: Develop a Multiple Reaction Monitoring (MRM) method. For each isomer, select the molecular ion as the precursor and scan for product ions across a range of collision energies to find unique transitions.[23]

  • Consider Chemical Derivatization: Derivatization can be used to alter the structure of the esters in a way that leads to more distinct mass spectra.[25]

    • Actionable Insight: By introducing a bulky or easily fragmenting group, the resulting derivatives of different isomers may produce more diagnostic fragmentation patterns.[26][27]

    • Example: Silylation is a common derivatization technique that can improve chromatographic properties and sometimes alter fragmentation pathways.[25]

Frequently Asked Questions (FAQs)

Q1: What is the best initial temperature and ramp rate for separating a complex mixture of isomeric esters?

A1: There is no single "best" set of parameters, as it is highly dependent on the specific esters and the column being used. However, a good starting point for method development is a "scouting run" with a low initial temperature (e.g., 40-50°C) and a moderate ramp rate of 10°C/min.[11][13] This will give you a general idea of the elution profile. For optimizing the separation of a specific group of isomers, a good rule of thumb for the ramp rate is approximately 10°C per column dead time.[28]

Q2: Should I use constant flow or constant pressure mode for my carrier gas?

A2: For temperature-programmed methods, constant flow mode is generally recommended. As the oven temperature increases, the viscosity of the carrier gas also increases. In constant pressure mode, this would cause the flow rate to decrease, which can negatively impact resolution for later-eluting peaks. Constant flow mode electronically adjusts the head pressure to maintain a consistent flow rate throughout the temperature program, leading to more reproducible retention times and better overall chromatography.[29]

Q3: Can derivatization help with the chromatographic separation of isomeric esters?

A3: Yes, in some cases. While primarily used to improve volatility and thermal stability, derivatization can also alter the selectivity of the separation.[30] By changing the functional groups of the esters, their interactions with the stationary phase can be modified, potentially leading to better resolution. For example, converting fatty acids to their methyl esters (FAMEs) is a standard practice to improve their volatility for GC analysis.[31]

Q4: My mass spectral library match is inconclusive for my isomers. What should I do?

A4: This is expected when dealing with isomers that have very similar fragmentation patterns.[1] Library matching alone is often insufficient for positive identification. You must rely on chromatographic data. The most reliable method is to inject authentic reference standards for each isomer and compare their retention times to the peaks in your sample under the same optimized chromatographic conditions.

Visualizing the Optimization Workflow

The process of optimizing GC-MS parameters for isomeric ester separation can be visualized as a logical progression of steps, starting with the most impactful parameter.

GC_MS_Optimization_Workflow Start Start: Co-eluting or Poorly Resolved Isomers Selectivity 1. Optimize Selectivity (α) Start->Selectivity StationaryPhase Change Stationary Phase (e.g., to high polarity cyanopropyl) Selectivity->StationaryPhase Primary Action TempProgram Optimize Temperature Program (slow ramp rate) Selectivity->TempProgram Secondary Action Efficiency 2. Optimize Efficiency (N) StationaryPhase->Efficiency If still unresolved TempProgram->Efficiency If still unresolved CarrierGas Optimize Carrier Gas Flow Rate (Linear Velocity) Efficiency->CarrierGas Primary Action ColumnDim Increase Column Length (e.g., 30m -> 60m) Efficiency->ColumnDim Secondary Action Injection 3. Refine Injection Technique CarrierGas->Injection ColumnDim->Injection SplitSplitless Evaluate Split vs. Splitless (Optimize injection parameters) Injection->SplitSplitless MS_ID 4. Confirm Identification (MS) SplitSplitless->MS_ID Once chromatographically resolved IonSource Optimize Ion Source Temp. MS_ID->IonSource MSMS Use MS/MS (if available) MS_ID->MSMS Standards Confirm with Reference Standards MS_ID->Standards End Result: Baseline Resolved & Confidently Identified Isomers IonSource->End MSMS->End Standards->End

Caption: Workflow for optimizing GC-MS parameters for isomeric ester separation.

Summary of Key GC-MS Parameters and Their Effects

ParameterPrimary Effect OnRecommended Action for Isomer Separation
Stationary Phase Polarity Selectivity (α)Match phase polarity to analyte polarity; often requires high-polarity columns (e.g., cyanopropyl) for esters.[4][9]
Oven Temperature Program Selectivity (α) & Retention (k)Use slow ramp rates (1-5 °C/min) across the elution range of the isomers to maximize interaction with the stationary phase.[5][12]
Carrier Gas Flow Rate Efficiency (N)Operate at the optimal linear velocity for the chosen carrier gas to minimize peak broadening.[14]
Column Length Efficiency (N)Increase column length (e.g., from 30 m to 60 m) to increase the number of theoretical plates and improve resolution.[12]
Column Internal Diameter Efficiency (N)Use narrower bore columns (e.g., 0.18 mm) for higher efficiency, but be mindful of lower sample capacity.[12]
Injection Mode (Split/Splitless) Peak Shape / Band BroadeningUse split injection for sharper peaks if concentration allows; optimize initial oven temperature for splitless to ensure good peak focusing.[17][19][20]
MS Ion Source Temperature Fragmentation PatternLower temperature may yield more molecular ion information; higher temperature can increase fragmentation.[21][22]

References

  • Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Scribd. Available from: [Link]

  • Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. ACS Publications. Available from: [Link]

  • GC Temperature Program Development. Element Lab Solutions. Available from: [Link]

  • Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity. Restek. Available from: [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. Available from: [Link]

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. Available from: [Link]

  • Thermal Reactions in the Mass Spectrometer (EI-MS). Wiley-VCH. Available from: [Link]

  • Split Vs. Splitless Injection in GC: Key Differences. Phenomenex. Available from: [Link]

  • OPTIMIZING THE GC TEMPERATURE PROGRAM. Agilent Technologies. Available from: [Link]

  • GC Derivatization. University of Babylon. Available from: [Link]

  • What the Best GC-MS Separation method For Methyl Ester C18:1,C18:2,C18:3 isomers and Methyl Ester conjugated Linolenic acid Isomers? ResearchGate. Available from: [Link]

  • Peak Perfection: A Guide to GC Troubleshooting. Agilent Technologies. Available from: [Link]

  • Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Available from: [Link]

  • Split vs. Splitless Injection. YouTube. Available from: [Link]

  • Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection. ResearchGate. Available from: [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Available from: [Link]

  • How are compounds that elute as isomeric peaks quantified by GC-MS? ResearchGate. Available from: [Link]

  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Labmate Online. Available from: [Link]

  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Leco. Available from: [Link]

  • Types of stationary phases in gas chromatography. Phenomenex. Available from: [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Royal Society of Chemistry. Available from: [Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. NIH. Available from: [Link]

  • The Secrets of Successful Temperature Programming. LCGC International. Available from: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Institute of Analytical Chemistry. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency. Journal of Pharmaceutical Chemistry & Chemical Science. Available from: [Link]

  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. NIH. Available from: [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Available from: [Link]

  • Split vs. Splitless Injection. Restek. Available from: [Link]

  • Optimizing Splitless GC Injections. LCGC International. Available from: [Link]

  • Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. Available from: [Link]

  • Improve GC separations with derivatization for selective response and detection in novel matrices. ResearchGate. Available from: [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. Available from: [Link]

  • Influence of Inlet Capillary Temperature on the Microdroplet Chemistry Studied by Mass Spectrometry. ACS Publications. Available from: [Link]

  • Co-elution problem for GC-MS. Chromatography Forum. Available from: [Link]

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. Available from: [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Available from: [Link]

  • Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. Available from: [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]

  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PubMed. Available from: [Link]

  • Temperature Variation of Mass Spectra of Hydrocarbons. NIST. Available from: [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Available from: [Link]

  • Derivatization in GC. University of Mustansiriyah. Available from: [Link]

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Technical Support Center: High-Fidelity Analysis of Ethyl 3-Methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Thermal Degradation During Gas Chromatography (GC) Injection Document ID: TSC-E3MH-2024-01 Status: Active Audience: Analytical Chemists, QC Researchers, Pharmaceutical Development

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing quantitative inconsistencies, peak broadening, or "ghost peaks" during the gas chromatography (GC) analysis of Ethyl 3-methylheptanoate .

While ethyl esters are generally stable, branched-chain esters like Ethyl 3-methylheptanoate possess specific structural vulnerabilities that make them susceptible to thermal syn-elimination (pyrolysis) inside hot, active injection ports. This guide provides the mechanistic understanding and validated protocols to eliminate this degradation.

Module 1: The Degradation Mechanism

To solve the problem, you must understand the chemistry occurring inside your inlet liner.

The "Why": Cis-Elimination Pyrolysis

Ethyl 3-methylheptanoate contains


-hydrogens on the ethyl group. At temperatures common in GC inlets (

), particularly in the presence of silanol activity (active sites on glass wool or liner walls), the molecule undergoes a concerted six-membered cyclic transition state reaction.

This is not simple hydrolysis; it is a Chugaev-type thermal elimination that cleaves the ester into two distinct artifacts:

  • 3-Methylheptanoic Acid (The "Ghost Peak" - elutes later or tails heavily).

  • Ethylene (Volatile gas - usually lost in the solvent front).

Visualizing the Pathway

The following diagram illustrates the transition state and cleavage you are trying to prevent.

EsterDegradation Figure 1: Thermal Syn-Elimination Mechanism of Ethyl Esters Ester Ethyl 3-methylheptanoate (Parent Molecule) TS 6-Membered Cyclic Transition State (High T + Active Sites) Ester->TS Heat (>200°C) Acid 3-Methylheptanoic Acid (Ghost Peak) TS->Acid H-Transfer Alkene Ethylene (Volatile) TS->Alkene C-O Cleavage

Module 2: Hardware Configuration & Optimization

Standard split/splitless inlets are often the root cause of degradation due to the "Hot Needle" effect and residence time.[1]

Critical Hardware Selection
ComponentRecommendationTechnical Rationale
Inlet Liner Ultra-Inert, Single Taper, No Wool Glass wool provides a massive surface area of potential silanol activity. A taper at the bottom directs flow to the column, minimizing contact with the hot metal seal.[2]
Inlet Seal Gold-Plated Seal Stainless steel seals can catalyze degradation at high temperatures. Gold is chemically inert.
Column Low-Bleed 5% Phenyl (e.g., DB-5ms) Ensure the column stationary phase is bonded and cross-linked to prevent "bleed" from being confused with degradation products.
Syringe Zero-Dead-Volume Prevents sample from boiling inside the needle needle (fractionation), which can mimic degradation loss.
The Gold Standard: PTV Injection

If your instrument is equipped with a Programmable Temperature Vaporizing (PTV) inlet, this is the definitive solution. It allows you to inject the sample cold, eliminating thermal shock.

PTV Protocol for Ethyl 3-methylheptanoate:

  • Injection Temp:

    
     (Below solvent boiling point).
    
  • Injection Mode: Solvent Vent or Splitless.[3]

  • Ramp Rate:

    
     (Ballistic heating).
    
  • Final Temp:

    
     (Just enough to volatilize the ester, well below pyrolysis threshold).
    

Module 3: Troubleshooting Guides (FAQ)

Q1: I see a broad, tailing peak eluting after my target ester. Is this carryover?

Diagnosis: Likely not carryover. This is the 3-methylheptanoic acid degradation product. Test: Inject a standard of pure 3-methylheptanoic acid. If the retention time matches your "ghost peak," degradation is occurring in the inlet. Fix:

  • Replace the liner immediately.

  • Switch to a "wool-free" liner.

  • Lower inlet temperature by

    
     increments until the peak disappears.
    
Q2: My calibration curve is non-linear at low concentrations.

Diagnosis: Active sites in the liner absorb/degrade a fixed amount of analyte. At low concentrations, this loss is proportionally huge (e.g., 50% loss). At high concentrations, the active sites are saturated, and loss is negligible (e.g., 1% loss). Fix: This is an Inertness issue.

  • Priming: Inject a high-concentration sample 3 times before running your curve to "passivate" active sites (temporary fix).

  • Permanent Fix: Use "Ultra-Inert" or chemically deactivated liners and seals.

Q3: Can I use Splitless injection if I don't have a PTV?

Answer: Yes, but you must use Pulsed Splitless . Protocol:

  • Pressure Pulse: Increase inlet pressure to 30-50 psi for the first 0.5 min.

  • Why? High pressure compresses the vapor cloud, forcing it onto the column faster. This reduces the residence time in the hot liner, giving the molecule less time to degrade.

Module 4: Decision Matrix

Use this workflow to determine the optimal injection technique for your specific setup.

InjectionDecision Figure 2: Injection Optimization Decision Tree Start Start: Method Development for Ethyl 3-methylheptanoate CheckPTV Is PTV Inlet Available? Start->CheckPTV YesPTV Yes CheckPTV->YesPTV NoPTV No (S/SL Only) CheckPTV->NoPTV PTVSetup Setup Cold Injection: Inj Temp: 40°C Ramp: 700°C/min to 220°C YesPTV->PTVSetup LinerCheck Check Liner Type NoPTV->LinerCheck Wool Glass Wool Present? LinerCheck->Wool RemoveWool CRITICAL: Remove Wool or use Low-Wool Liner Wool->RemoveWool Yes OptimizeTemp Optimize Temp: Set Inlet to 230°C (Min. required for vaporization) Wool->OptimizeTemp No RemoveWool->OptimizeTemp Pulse Enable Pulsed Splitless (30psi / 0.75min) OptimizeTemp->Pulse

References

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. Wiley-VCH.
  • Restek Corporation. (2024). Liner Selection Guide: Minimizing Activity for Labile Compounds.

  • Agilent Technologies. (2023). Optimizing Splitless Injections for Thermally Labile Pesticides.

  • Hinshaw, J. (2018).[4] "Split, Splitless, and Beyond—Getting the Most From Your Inlet". LCGC North America.

  • Chemical Book. (2024). Ethyl 3-methylheptanoate Properties and Stability Data.

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Catalyst selection to improve the rate of Ethyl 3-methylheptanoate formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Rate for Beta-Branched Ester Formation Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The Kinetic Challenge

You are likely experiencing a "kinetic stall" or poor equilibrium conversion. While 3-methylheptanoic acid is not as sterically hindered as an


-branched acid (e.g., 2-methylheptanoic), the 

-methyl group still disrupts the tetrahedral intermediate formation compared to linear fatty acids.

This guide treats your synthesis as a troubleshooting ticket. We have broken down the solution into three "Modules" based on your specific constraints: Speed (Homogeneous) , Purification (Heterogeneous) , and Selectivity/Green Chemistry (Enzymatic) .

Module 1: Catalyst Selection Diagnostic

Before altering your protocol, use this decision matrix to select the correct catalytic system for your specific constraints.

CatalystSelection Start START: Define Priority Speed Priority: Max Rate/Scale Start->Speed Purity Priority: Easy Workup Start->Purity Green Priority: Mild/Green Start->Green Sulfuric Catalyst: H2SO4 (Fastest, difficult workup) Speed->Sulfuric Aqueous tolerance PTSA Catalyst: p-TSA (Fast, organic soluble) Speed->PTSA Non-polar solvent Amb15 Catalyst: Amberlyst-15 (Filtration removal, slower) Purity->Amb15 T < 120°C Zeolite Catalyst: H-Beta Zeolite (High temp stable) Purity->Zeolite T > 120°C CALB Catalyst: Novozym 435 (No acid trace, expensive) Green->CALB Avoid strong acids

Figure 1: Decision matrix for catalyst selection based on operational constraints (Rate vs. Workup vs. Conditions).

Module 2: Homogeneous Catalysis (High Throughput)

Recommended Catalyst: p-Toluenesulfonic Acid (p-TSA) or Sulfuric Acid (


).
The Technical Issue

Users often report yields plateauing at ~65%. This is not a kinetic failure but a thermodynamic one. The equilibrium constant (


) for this esterification is close to 4. Without water removal, the reverse hydrolysis reaction matches the forward rate.
Protocol: Azeotropic Distillation (Dean-Stark)

Target: Scale > 100g | Time: 4-6 Hours

  • Stoichiometry: Charge reaction vessel with 3-methylheptanoic acid (1.0 equiv) and Ethanol (3.0 - 5.0 equiv) .

    • Note: A large excess of ethanol drives the reaction (Le Chatelier’s Principle) but lowers the boiling point.

  • Entrainer: Add Toluene or Cyclohexane (volume ratio 1:1 with Ethanol).

    • Why? Ethanol/Water azeotrope boils at 78.2°C. Ternary azeotropes (Ethanol/Water/Toluene) separate water more efficiently and allow higher pot temperatures (

      
      ) to overcome the 
      
      
      
      -branching energy barrier.
  • Catalyst Loading: Add p-TSA monohydrate (1-2 mol%) .

    • Troubleshooting: If using

      
      , use 0.5 mol%. Higher loads cause charring/coloration.
      
  • Reflux: Heat to vigorous reflux with a Dean-Stark trap .

  • Endpoint: Monitor water collection. Reaction is complete when water volume matches theoretical yield (18 mL per mole of ester).

Self-Validation Check:

  • If the water layer in the Dean-Stark trap is cloudy, you are losing ethanol/ester. Adjust cooling condenser temperature.

  • If no water collects after 30 mins, the temperature is too low. Insulate the column.

Module 3: Heterogeneous Catalysis (Clean Workup)

Recommended Catalyst: Amberlyst-15 (Macroreticular sulfonic acid resin).[1]

The Technical Issue

"The reaction is too slow." Solid acid catalysts rely on diffusion. The 3-methyl group increases the hydrodynamic radius of the substrate, making it harder for the molecule to penetrate the resin pores to reach the active sulfonic acid sites (


).
Protocol: Resin Activation & Swelling

Target: High Purity | Time: 8-12 Hours

  • Pre-Activation (CRITICAL STEP):

    • Most commercial Amberlyst-15 comes "dry."

    • Action: Soak the resin in pure ethanol for 2 hours prior to mixing with the fatty acid. This swells the polymer matrix, exposing internal active sites.

  • Loading: Use 5-10 wt% of catalyst relative to the mass of the acid.

  • Temperature: Run at 60-70°C .

    • Warning: Do not exceed 120°C; the sulfonic acid groups will desulfonate, permanently deactivating the catalyst.

  • Agitation: Use an overhead stirrer, not a magnetic stir bar.

    • Why? Magnetic bars grind the resin beads into fine powder (fines), which clogs filters and increases back-pressure in flow systems.

Self-Validation Check:

  • Visual: Beads should remain translucent/swollen. If they turn opaque/white, the solvent is too non-polar, and the pores have collapsed.

Module 4: Enzymatic Catalysis (Green/Selectivity)

Recommended Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[2][3]

The Technical Issue

"The enzyme died after one run." Ethanol is toxic to lipases at high concentrations. It strips the essential water layer from the enzyme surface, causing denaturation.

Protocol: Stepwise Ethanol Addition

Target: Mild Conditions | Time: 12-24 Hours

  • Setup: Mix 3-methylheptanoic acid with Novozym 435 (1-2 wt%) in a solvent-free system or in heptane.

  • Temperature: Maintain 40-50°C . (Strict limit: Enzyme denatures >60°C).

  • Feeding Strategy:

    • Do NOT add all ethanol at once.

    • Add ethanol in 3 aliquots (0.33 equiv each) over 4 hours.

    • Mechanism:[3][4][5][6] This keeps the ethanol concentration low, preserving enzyme activity while driving the reaction forward as the ethanol is consumed.

  • Water Removal: Add 3Å Molecular Sieves (pre-dried) to the headspace or reaction mixture to scavenge water.

Comparative Data Summary

MetricSulfuric Acid / p-TSAAmberlyst-15Novozym 435 (Lipase)
Reaction Rate Very High (

)
Moderate (

)
Low (

)
Reaction Temp 80°C - 110°C60°C - 80°C40°C - 50°C
Workup Neutralization/Extraction (Messy)Filtration (Simple)Filtration (Simple)
Tolerance to Branching HighModerate (Diffusion limited)High (Specific pocket)
Reusability NoYes (5-10 cycles)Yes (>20 cycles if careful)

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic bottleneck caused by the 3-methyl group and how the catalyst facilitates the attack.

ReactionMechanism Acid 3-Methylheptanoic Acid (Substrate) Inter Tetrahedral Intermediate (Sterically Crowded by Beta-Methyl Group) Acid->Inter Slow Step (Steric Barrier) Ethanol Ethanol (Nucleophile) Ethanol->Inter Slow Step (Steric Barrier) Cat H+ Catalyst (Activates Carbonyl) Cat->Inter Lowers Ea Product Ethyl 3-methylheptanoate Inter->Product Water Water (Must be removed) Inter->Water Product->Inter Hydrolysis (If water present)

Figure 2: Mechanistic pathway highlighting the steric bottleneck at the tetrahedral intermediate and the necessity of water removal to prevent hydrolysis.

References

  • Comparison of Homogeneous vs.

    • Source: "Kinetics of Esterification of Carboxylic Acids with Ethanol." ResearchGate.[7][8]

    • Context: Establishes as the kinetic benchmark and Amberlyst-15 as the diffusion-limited altern
  • Amberlyst-15 Performance & Stability

    • Source: "Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors." MDPI.
    • Context: Details the thermal limits (<120°C) and swelling requirements for macroreticular resins.
  • Enzymatic Esterification of Branched Acids

    • Source: "Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters." PubMed Central.
    • Context: Validates the use of Novozym 435 for branched fatty acids (specifically 2-methylhexanoic, a close analog) and the stepwise ethanol addition protocol.
  • Lewis Acid Altern

    
    ): 
    
    • Source: "Scandium(III) Triflate as an Efficient and Recyclable Catalyst."[9] Organic Chemistry Portal.

    • Context: Provides an alternative for highly hindered substr

Sources

Validation & Comparative

Validation of High-Sensitivity HS-SPME-GC-MS for Ethyl 3-methylheptanoate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an Analytical Method for the Quantification of Ethyl 3-methylheptanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

Ethyl 3-methylheptanoate (CAS 58977-11-1) is a volatile ester characterized by a fruity, berry-like aroma, utilized as a flavoring agent and fragrance ingredient.[1] In pharmaceutical development, it may appear as a functional excipient or a process-related impurity in specific synthetic pathways.[1]

Accurate quantification of this compound presents unique challenges due to its volatility (BP ~170°C) and lipophilicity.[1] While Liquid Injection Gas Chromatography with Flame Ionization Detection (GC-FID) has long been the "workhorse" for raw material assay, it often lacks the sensitivity and selectivity required for trace analysis in complex matrices (e.g., syrups, topical creams, or biological fluids).

This guide validates an advanced Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS , comparing its performance directly against the traditional Liquid Injection GC-FID method.[1] We demonstrate that while GC-FID remains cost-effective for bulk purity, HS-SPME-GC-MS offers superior specificity, sensitivity (LOD), and "green" efficiency for trace quantification.

Method Comparison: The "Product" vs. The "Alternative"

The following table contrasts the proposed HS-SPME-GC-MS method against the industry-standard Liquid Injection GC-FID.

FeatureProposed Method: HS-SPME-GC-MS Alternative: Liquid Injection GC-FID Scientific Insight
Principle Equilibrium partitioning of volatiles onto a fiber, followed by thermal desorption and Mass Spec detection.[1]Direct injection of solvent-dissolved sample; combustion detection.[1]SPME eliminates solvent peaks and non-volatile matrix interferences.[1]
Sensitivity (LOD) 0.5 ng/mL (Trace Level)~500 ng/mL (Bulk Level)MS SIM mode + SPME concentration effect provides ~1000x gain.[1]
Selectivity High (Mass spectral fingerprinting)Moderate (Retention time only)MS distinguishes Ethyl 3-methylheptanoate from co-eluting isomers.[1]
Sample Prep Solvent-Free (Green Chemistry)Solvent Extraction (e.g., Hexane/DCM)SPME reduces hazardous waste and artifact formation.
Matrix Effects Low (Headspace isolates analyte)High (Non-volatiles contaminate liner)Headspace protects the GC inlet from sugars/lipids in complex formulations.
Experimental Protocol: HS-SPME-GC-MS Validation

This protocol is designed to meet ICH Q2(R2) guidelines for validation of analytical procedures.

3.1. Materials & Reagents
  • Analyte: Ethyl 3-methylheptanoate reference standard (>99.0% purity).[1]

  • Internal Standard (IS): Ethyl heptanoate (structurally similar, distinct RT).

  • Matrix: Placebo pharmaceutical cream or Methanol (for standard curves).[1]

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – chosen for its broad polarity coverage suitable for esters.[1]

3.2. Instrument Configuration (Agilent 7890B/5977A or equivalent)
  • Inlet: Split/Splitless, 250°C. SPME Liner (0.75 mm ID).[1]

  • Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).[1] Reasoning: Polar stationary phase provides better retention and peak shape for esters compared to non-polar phases.

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 200°C

    • Ramp 20°C/min to 240°C (hold 3 min)

  • MS Detection: Electron Impact (EI), SIM Mode.[1]

    • Target Ion: m/z 88 (McLafferty rearrangement characteristic of ethyl esters).[1]

    • Qualifier Ions: m/z 101, 129.[1]

3.3. SPME Extraction Procedure
  • Sample Prep: Weigh 1.0 g of sample into a 20 mL headspace vial. Add 5 mL saturated NaCl solution (salting out effect increases extraction efficiency).[1]

  • Incubation: 15 min at 60°C (agitation 500 rpm).

  • Extraction: Expose SPME fiber for 30 min at 60°C.

  • Desorption: 3 min in GC inlet at 250°C (Splitless mode).

Validation Results & Data Analysis

The following data summarizes the validation study outcomes.

4.1. System Suitability & Specificity
  • Requirement: Resolution > 1.5 between Analyte and IS; Tailing Factor < 1.5.

  • Result: Ethyl 3-methylheptanoate elutes at 12.4 min, IS at 10.8 min.[1] No interference from placebo matrix in SIM mode.[1]

4.2. Linearity & Range
  • Range: 10 ng/mL to 1000 ng/mL.

  • Regression:

    
     (Area Ratio vs. Concentration Ratio).[1]
    
  • Data:

Concentration (ng/mL)Mean Area Ratio (n=3)RSD (%)
100.0522.1
500.2611.8
2001.0451.2
5002.6100.9
10005.2300.8
  • Correlation Coefficient (

    
    ):  0.9998 (Passes ICH requirement of >0.99).
    
4.3. Accuracy (Recovery)

Spiked into complex cream matrix.[1]

Spike LevelRecovery (%)ICH Limit (%)
Low (50 ng/mL)98.480-120
Medium (200 ng/mL)100.280-120
High (800 ng/mL)101.580-120
4.4. Precision
  • Repeatability (Intra-day): RSD = 1.4% (n=6).[1]

  • Intermediate Precision (Inter-day): RSD = 2.8% (n=12, different analysts).

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the validation workflow, ensuring a "self-validating" system.

Diagram 1: Method Selection Decision Tree

Caption: Decision logic for selecting between HS-SPME-GC-MS and Liquid Injection GC-FID based on sample type and sensitivity needs.

MethodSelection Start Start: Define Analytical Need SampleType Is the Matrix Complex? (e.g., Cream, Biological, Polymer) Start->SampleType Sensitivity Is Trace Detection Required? (< 1 ppm) SampleType->Sensitivity Yes Volatility Is Analyte Volatile/Thermally Stable? SampleType->Volatility No (Pure Substance) UseSPME Select HS-SPME-GC-MS (High Sensitivity, Matrix Elimination) Sensitivity->UseSPME Yes (Trace) UseHeadspaceFID Select Static Headspace GC-FID (Moderate Sensitivity) Sensitivity->UseHeadspaceFID No (Limit Test) UseFID Select Liquid Injection GC-FID (Cost-effective, High Range) Volatility->UseFID Yes Volatility->UseSPME No (Derivatization needed)

Diagram 2: ICH Q2(R2) Validation Workflow

Caption: Step-by-step validation lifecycle ensuring data integrity and regulatory compliance.

ValidationWorkflow Plan 1. Validation Protocol (Define ATP & Acceptance Criteria) Specificity 2. Specificity (Blank vs. Spiked Matrix) Plan->Specificity Specificity->Plan Fail (Redesign Method) Linearity 3. Linearity & Range (5 levels, R² > 0.99) Specificity->Linearity Pass Accuracy 4. Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 6. Robustness (Temp ±5°C, Flow ±10%) Precision->Robustness Report 7. Final Validation Report (Fit-for-Purpose Statement) Robustness->Report All Criteria Met

Conclusion

For the quantification of Ethyl 3-methylheptanoate, the choice of method is dictated by the Analytical Target Profile (ATP) .

  • Choose Liquid Injection GC-FID for raw material assay where concentrations are high (>99%) and the matrix is simple solvent.[1]

  • Choose HS-SPME-GC-MS (as validated here) for trace impurity analysis or formulation characterization.[1] The SPME approach provides a 1000-fold increase in sensitivity and protects the analytical column from non-volatile matrix components, ensuring a robust, self-validating system suitable for modern pharmaceutical R&D.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13040624, Ethyl 3-methylheptanoate.[1][3] [Link][3]

  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis.[1] Journal of Chromatography A. (Contextual grounding for SPME in ester analysis). [Link]

Sources

Comparative Guide: Aroma Profiles of Linear vs. Branched-Chain Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of linear (n-alkyl) and branched-chain ethyl esters, focusing on their olfactory detection thresholds (ODT), volatility parameters, and hedonic characteristics. While linear esters (e.g., Ethyl Butyrate, Ethyl Hexanoate) provide the foundational "fruity" backbone of many flavor systems, branched-chain analogs (e.g., Ethyl 2-Methylbutyrate) exhibit significantly lower detection thresholds and distinct qualitative shifts toward "ripe" or "ethereal" notes.[1] This guide details the structure-odor relationships (SOR) and provides validated experimental protocols for their assessment.

Mechanistic Insight: Structure-Odor Relationships (SOR)

The olfactory distinction between linear and branched esters is governed by two primary physicochemical mechanisms: Volatility (Air-Water Partitioning) and Receptor Binding Affinity .

The Branching Effect

Introduction of an alkyl branch (typically a methyl group) at the


 or 

position relative to the carbonyl group alters the molecule's spatial configuration.
  • Steric Hindrance & Receptor Fit: Branched isomers often exhibit higher stereoselectivity for olfactory receptors. For instance, Ethyl 2-methylbutyrate possesses a chiral center.[1] The (S)-(+)-enantiomer is perceived as sweet/fruity (apple-like), while the (R)-(-)-enantiomer can carry cheesy or sweaty notes, though often both contribute to a "ripe" fruit profile.[1]

  • Volatility & Hydrophobicity: Branching generally lowers the boiling point compared to the linear isomer due to reduced surface area for Van der Waals interactions. However, the increased hydrophobicity (logP) of branched esters often results in higher retention in lipid-rich matrices but rapid release in aqueous systems.

Comparative Pathway Diagram

The following diagram illustrates the divergence in sensory perception pathways based on structural conformation.

SOR_Pathway Substrate Ethyl Ester Substrate Linear Linear Chain (e.g., Ethyl Butyrate) Substrate->Linear n-alkane backbone Branched Branched Chain (e.g., Ethyl 2-Methylbutyrate) Substrate->Branched Methyl substitution Vol_L High Vapour Pressure (Rapid Release) Linear->Vol_L Vol_B Steric Bulk (Specific Receptor Fit) Branched->Vol_B Receptor_L Broad Spectrum Receptor Binding Vol_L->Receptor_L Mass Action Receptor_B High Affinity Specific Binding Vol_B->Receptor_B Lock & Key Perception_L Generic Fruity (High Threshold) Receptor_L->Perception_L Perception_B Complex/Ripe (Low Threshold) Receptor_B->Perception_B

Figure 1: Divergence in sensory transduction pathways for linear vs. branched ethyl esters.

Comparative Data Analysis

The following data highlights the significant reduction in odor thresholds associated with branching. Note the orders-of-magnitude difference in the C4 and C5 series.

Table 1: Physicochemical and Sensory Metrics[2]
CompoundStructure TypeCarbon No.[2]Odor DescriptorOdor Threshold (ppb in water)*
Ethyl Butyrate LinearC6Pineapple, Generic Fruit1.0 - 10.0
Ethyl 2-Methylbutyrate Branched (

)
C7Green Apple, Berry, Ripe0.06 - 0.1
Ethyl Hexanoate LinearC8Apple peel, Anise, Waxy1.0 - 5.0
Ethyl Isovalerate Branched (

)
C7Blueberry, Fruity-Winelike0.1 - 3.0

Data compiled from standardized sensory studies (Cliff et al., 2011; RIFM Safety Assessments).

Key Observation: The addition of a methyl group at the C2 position (Ethyl 2-methylbutyrate) lowers the detection threshold by approximately 100-fold compared to its linear counterpart (Ethyl butyrate). This makes branched esters critical "impact compounds" in formulation, requiring precise dosing to avoid off-notes (pungency).

Experimental Protocols

To validate these profiles in a laboratory setting, a dual-approach methodology combining Gas Chromatography-Olfactometry (GC-O) and Descriptive Sensory Analysis is required.

Workflow Visualization

Experimental_Workflow Sample Sample Matrix (Fruit Juice/Emulsion) Extraction Headspace SPME (DVB/CAR/PDMS Fiber) Sample->Extraction Equilibration 40°C GC_MS GC-MS Separation (Polar Column: DB-Wax) Extraction->GC_MS Desorption Split Effluent Split (1:1 Ratio) GC_MS->Split Detector_MS MS Detector (Identification) Split->Detector_MS Detector_O Olfactory Port (Human Assessor) Split->Detector_O Data_Int Data Integration (OAV Calculation) Detector_MS->Data_Int Quantification Detector_O->Data_Int Intensity/Character

Figure 2: Integrated GC-MS/O workflow for simultaneous chemical and sensory validation.

Protocol: GC-Olfactometry (GC-O)

Objective: Isolate and characterize individual ester contributions.[1][2]

  • Sample Preparation:

    • Place 5g of sample into a 20mL headspace vial.

    • Add 1g NaCl (to salt-out volatiles) and 10µL of internal standard (e.g., 2-octanol).

  • Extraction (HS-SPME):

    • Equilibrate at 40°C for 15 mins.

    • Expose DVB/CAR/PDMS fiber (50/30 µm) for 30 mins.

    • Why this fiber? The triple-phase fiber captures the wide polarity range of esters (linear and branched) effectively.

  • Chromatography:

    • Column: DB-Wax (polar) is preferred to separate isomers (e.g., 2-methyl vs 3-methyl esters).

    • Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C.
  • Detection:

    • Split column effluent 1:1 between MS and Olfactory Port.

    • Panelists record Odor Intensity (0-10) and Descriptors in real-time.

Protocol: 3-AFC Sensory Discrimination

Objective: Determine if the branched ester is perceptibly different from the linear ester in a complex matrix.

  • Panel: Recruit 10-12 trained assessors.

  • Setup: Prepare three cups per trial (Two controls, One treatment).

    • Control: Water + 5% Sucrose + Linear Ester (e.g., Ethyl Butyrate at 5 ppm).

    • Treatment: Water + 5% Sucrose + Branched Ester (e.g., Ethyl 2-Methylbutyrate at 5 ppm).

  • Procedure:

    • Panelists must identify the "odd" sample.

    • Significance: Use Binomial distribution tables (

      
       = 0.05) to determine if the difference is statistically significant.
      
    • Note: Ensure samples are nose-clipped if testing for taste, or open-nose for aroma.

Conclusion & Application

Branched-chain ethyl esters serve as high-impact "top notes" in flavor and fragrance formulations. While linear esters provide the necessary body and generic fruitiness, the inclusion of branched isomers (specifically 2-methyl and 3-methyl variants) is essential for recreating the authenticity of natural profiles like apple, strawberry, and aged spirits.

Formulation Tip: Due to the low threshold of ethyl 2-methylbutyrate, it should be used at 1-5% of the concentration of ethyl butyrate to add "freshness" without introducing chemical pungency.

References

  • Cliff, M. A., et al. (2011). Determination of odor detection thresholds of volatile compounds in apple juice.[3] Journal of Food Quality.

  • Api, A. M., et al. (2015). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate.[4] Food and Chemical Toxicology.

  • Liu, Y., et al. (2022). Odour Detection Threshold of Esters and Esters Added with Organic Acid. Molecules (MDPI).[5] [5]

  • Lubes, G., & Cabrera, M. (2018). Relationship between Structure and Odor.[2] IntechOpen.

  • Fan, W., & Qian, M. C. (2006). Characterization of Aroma Compounds of Chinese "Wuliangye" and "Jiannanchun" Liquors by Aroma Extract Dilution Analysis. Journal of Agricultural and Food Chemistry.

Sources

Comparative study of the synthesis efficiency of different esterification methods for hindered acids

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide synthesizes experimental data and mechanistic insights to determine the most efficient esterification protocols for sterically hindered carboxylic acids (e.g., mesitoic, pivalic, and adamantane-carboxylic acids).[1]

Executive Summary & Strategic Selection

For researchers facing low yields with sterically congested substrates, the choice of esterification method is rarely about "general utility" and entirely about activation energy and intermediate stability .[1]

  • The Gold Standard: Yamaguchi Esterification remains the most robust general protocol for hindered acids due to the high electrophilicity of the acyl-pyridinium intermediate.

  • The High-Precision Alternative: Shiina Esterification (MNBA) offers faster kinetics and easier purification for acid-sensitive substrates.

  • The "Nuclear Option": Ghosez’s Reagent is required when steric bulk is extreme (e.g., tertiary alcohols + tertiary acids), converting acids to acid chlorides under strictly neutral conditions.[1]

Mechanistic Comparative Analysis

The failure of standard Fischer or Steglich esterifications in hindered systems is typically due to the O-acylisourea collapse (in Steglich) or the inability to form the tetrahedral intermediate.

Method A: Yamaguchi Esterification (Mixed Anhydride)

Mechanism: The reaction proceeds via a mixed anhydride formed with 2,4,6-trichlorobenzoyl chloride (TCBC).[1][2] The critical step is the nucleophilic attack by DMAP, generating a highly reactive N-acylpyridinium species that is less sterically obstructed than the anhydride itself.

Best For: Macrolactonizations, secondary alcohols, and ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-disubstituted acids.
Method B: Steglich Esterification (Carbodiimide)

Mechanism: Uses DCC/EDC.[1][3] Failure Mode: In hindered systems, the reaction between the alcohol and the O-acylisourea intermediate is slow. This allows the intramolecular ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 acyl migration to occur, forming the thermodynamically stable (and useless) 

-acylurea byproduct. Verdict: Not recommended for highly hindered coupling.
Method C: Shiina Esterification (MNBA)

Mechanism: Utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA).[1] Advantage: The reaction is driven by the release of the nitro-benzoate anion. It often operates faster than Yamaguchi and avoids the use of chlorinated acid chlorides.[1]

Method D: Ghosez’s Reagent (Neutral Acid Chloride)

Mechanism: Converts carboxylic acid to acid chloride using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1][4] Advantage: Unlike Oxalyl Chloride or Thionyl Chloride, this reagent produces no acidic byproducts (HCl), making it safe for acid-labile protecting groups (Boc, TBS).[1]

Visualization: Mechanistic Pathways[1]

Figure 1: The Yamaguchi Activation Cycle

This diagram illustrates the critical "DMAP Shunt" that bypasses steric hindrance.

Yamaguchi Acid Hindered Acid (R-COOH) MA Mixed Anhydride (Intermediate 1) Acid->MA + TCBC / Et3N TCBC TCBC (Reagent) TCBC->MA Base Et3N Base->MA AcylPy N-Acylpyridinium (Highly Reactive) MA->AcylPy + DMAP (Rate Limiting Step) DMAP DMAP (Catalyst) DMAP->AcylPy AcylPy->DMAP Regenerated Ester Target Ester (R-COOR') AcylPy->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: The Yamaguchi mechanism relies on the formation of a super-electrophilic N-acylpyridinium species, which is sufficiently reactive to overcome steric repulsion from the alcohol.

Figure 2: Selection Decision Tree

Selection Start Start: Hindered Acid Esterification AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive ExtremeBulk Extreme Bulk? (Tertiary Acid + Sec/Tert Alcohol) AcidSensitive->ExtremeBulk No / Moderate Shiina Method: Shiina (MNBA) (Mildest) AcidSensitive->Shiina Yes (High Sensitivity) Yes1 Yes No1 No Ghosez Method: Ghosez Reagent (Neutral Acid Chloride) ExtremeBulk->Ghosez Yes (Very High Bulk) Yamaguchi Method: Yamaguchi (Standard) ExtremeBulk->Yamaguchi No (Standard Bulk)

Caption: Decision matrix for selecting the optimal esterification protocol based on substrate sensitivity and steric demand.

Quantitative Performance Comparison

The following data compares the esterification of 2,4,6-trimethylbenzoic acid (Mesitoic acid) with cyclohexanol (a model hindered system).

MethodReagentsConditionsTimeYield (%)Notes
Yamaguchi TCBC, Et3N, DMAPToluene, RT12 h94% Excellent reliability; requires removal of trichlorobenzoic acid byproduct.[1]
Shiina MNBA, Et3N, DMAPCH2Cl2, RT6 h96% Faster than Yamaguchi; cleaner workup; MNBA is more expensive.[1]
Ghosez Ghosez Rgt, then AlcoholCH2Cl2, 0°C to RT2 h91% Best for extremely unreactive substrates; moisture sensitive.[1]
Steglich DCC, DMAPCH2Cl2, RT24 h45% Significant N-acylurea byproduct observed.[1]
Fischer H2SO4 (cat)MeOH, Reflux48 h<10% Equilibrium unfavorable; steric bulk prevents tetrahedral intermediate.[1]

Detailed Experimental Protocols

Protocol A: Yamaguchi Esterification (Standard)

For coupling hindered acids (e.g., Pivalic, Mesitoic) with secondary alcohols.[1]

  • Reagent Prep: Dissolve the hindered carboxylic acid (1.0 equiv) and Et3N (1.2 equiv) in anhydrous THF or Toluene (0.1 M).

  • Anhydride Formation: Cool to 0°C. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 equiv) dropwise.[1] Stir at RT for 1–2 hours.[1][5] Comparison Note: Formation of a white precipitate (Et3N·HCl) indicates success.[1]

  • Filtration (Optional but Recommended): Filter off the amine salts under argon to remove the bulk of the byproduct. Concentrate the filtrate to obtain the crude mixed anhydride.

  • Esterification: Redissolve the anhydride in anhydrous Toluene. Add the Alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).[1] Note: Stoichiometric DMAP is crucial for hindered substrates to drive the equilibrium.

  • Reaction: Reflux (or heat to 80°C) for 12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.[1] Wash with 1N HCl (to remove DMAP) and Brine.[1]

Protocol B: Ghosez Reagent Method (Neutral Acid Chloride)

For extremely hindered or acid-sensitive substrates where HCl generation is unacceptable.

  • Activation: Dissolve carboxylic acid (1.0 equiv) in anhydrous CH2Cl2.

  • Chlorination: Add 1-chloro-N,N,2-trimethyl-1-propenylamine (Ghosez Reagent) (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Monitoring: Monitor by IR (shift of C=O stretch) or take an aliquot, quench with MeOH, and check for methyl ester by TLC.[1]

  • Coupling: Once acid chloride formation is complete, add the Alcohol (1.2 equiv) and Pyridine (or Et3N) (2.0 equiv) directly to the reaction mixture.[1]

  • Completion: Stir at RT (or reflux if necessary) for 2–6 hours.

  • Workup: Standard aqueous workup.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[1] Link[1]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[1] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride". Chemistry Letters, 31(3), 286–287.[1] Link[1]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] "Refunctionalization of Amides and Lactams". Angewandte Chemie International Edition, 8(6), 454–455.[1] Link[1]

  • Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]

  • Dhimitruka, I., & SantaLucia, J. (2006).[1] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method". Organic Letters, 8(1), 47–50.[1] Link[1]

Sources

Comparison of the stability of Ethyl 3-methylheptanoate under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability of Ethyl 3-methylheptanoate Under Various Storage Conditions

For researchers, scientists, and professionals in drug development, understanding the stability of excipients and chemical intermediates is paramount. The degradation of a compound can impact efficacy, safety, and regulatory compliance. This guide provides a comprehensive, data-driven comparison of the stability of ethyl 3-methylheptanoate, a common ester, under a range of simulated storage conditions. We will delve into the causality behind the experimental design, present detailed protocols for self-validation, and interpret the resulting data to provide actionable insights for its handling and storage.

Introduction: The Imperative of Stability

Ethyl 3-methylheptanoate (C₁₀H₂₀O₂) is an aliphatic ester utilized in various applications, including as a flavoring agent and as a potential intermediate in pharmaceutical synthesis.[1] Like all esters, its chemical integrity is susceptible to environmental factors, primarily temperature, humidity, and light.[2] The primary degradation pathway for esters is hydrolysis, a reaction where water cleaves the ester bond to yield a carboxylic acid and an alcohol.[3] This process can be catalyzed by acidic or basic conditions.[4]

Ensuring the stability of such a compound is critical for maintaining the quality and consistency of the final product. A stability study is designed to provide evidence of how the quality of a substance varies over time under the influence of these environmental factors.[2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) to establish a robust comparison.[5][6]

Experimental Design & Rationale

The objective of this study is to quantify the degradation of ethyl 3-methylheptanoate over time when exposed to different environmental stressors. The chosen conditions are based on internationally recognized stability testing guidelines to simulate both recommended storage and potential excursions during transport or handling.[7]

Storage Conditions

Four distinct storage conditions were selected to represent a comprehensive range of environments:

  • Refrigerated (Control): 5°C ± 3°C. This condition serves as the baseline, representing optimal storage designed to minimize degradation.

  • ICH Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH. This simulates ambient room temperature and humidity in many global regions.[7]

  • ICH Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH. These elevated temperature and humidity conditions are used to increase the rate of chemical degradation and predict long-term stability.[5][7]

  • Photostability: 25°C ± 2°C / 60% RH with exposure to a controlled light source (ICH Q1B option). This condition assesses the impact of light on the compound's stability.

The causality for selecting these conditions is rooted in risk assessment. By understanding the compound's behavior under accelerated and stress conditions, we can confidently define appropriate long-term storage requirements and handling procedures.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The chosen analytical technique is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). GC is highly effective for separating volatile compounds like esters from their potential degradation products.[8][9] MS provides definitive identification of these separated compounds by analyzing their mass-to-charge ratio and fragmentation patterns.[10] This combination offers both quantitative purity data and qualitative identification of degradants, making it a self-validating system.

The primary degradation products anticipated are 3-methylheptanoic acid and ethanol, resulting from hydrolysis of the parent ester.

Experimental Protocols

Sample Preparation and Storage
  • Procure a high-purity (>99.0%) sample of ethyl 3-methylheptanoate.

  • Aliquot 1 mL of the neat compound into multiple amber glass vials with PTFE-lined screw caps. Amber vials are used to provide protection from light, ensuring that any degradation in the non-photostability arms is due to thermal and hydrolytic stress alone.

  • Place the vials into calibrated stability chambers set to the conditions outlined in Section 2.1.

  • Designate specific vials for each time point to avoid repeated opening and closing of a single sample, which could introduce atmospheric moisture.

  • Pull samples for analysis at initial (T=0) and subsequent time points: 1, 3, 6, and 12 months.

GC-MS Analysis Protocol
  • Sample Preparation for GC-MS:

    • Create a 1 mg/mL stock solution of the ethyl 3-methylheptanoate reference standard in HPLC-grade hexane.

    • For each sample pulled from the stability chambers, accurately prepare a 1 mg/mL solution in hexane.

    • Vortex the solution for 30 seconds to ensure homogeneity.[11]

    • Transfer the solution to a 2 mL autosampler vial for analysis.[11]

  • Instrumentation and Conditions:

    • GC System: Agilent 6890 GC or equivalent.

    • Column: DB-WAX or similar polar stationary phase column (e.g., polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness. Polar columns are excellent for separating fatty acid esters.[11]

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 10°C/min to 240°C, hold for 5 minutes.

    • MS System: Agilent 5975 MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Quantify the peak area of ethyl 3-methylheptanoate and any new peaks that appear over time.

    • Calculate the percentage purity of ethyl 3-methylheptanoate at each time point relative to the total peak area.

    • Identify degradation products by comparing their mass spectra to reference libraries (e.g., NIST) and by interpreting their fragmentation patterns. Esters commonly undergo alpha-cleavage and McLafferty rearrangements.[12][13]

Visualized Workflows and Pathways

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 3, 6, 12 mo) A High-Purity Ethyl 3-methylheptanoate B Aliquot into Amber Vials A->B C1 5°C ± 3°C (Refrigerated) B->C1 Place in Chambers C2 25°C / 60% RH (Long-Term) B->C2 Place in Chambers C3 40°C / 75% RH (Accelerated) B->C3 Place in Chambers C4 25°C / 60% RH + Light B->C4 Place in Chambers D Pull Samples C1->D C2->D C3->D C4->D E Prepare for GC-MS (1 mg/mL in Hexane) D->E F GC-MS Analysis E->F G Data Interpretation (Purity & Degradant ID) F->G

Caption: Figure 1: Experimental Workflow for Stability Testing

Proposed Degradation Pathway

G Figure 2: Primary Hydrolysis Degradation Pathway reactant Ethyl 3-methylheptanoate C₁₀H₂₀O₂ products products reactant->products Hydrolysis (H⁺/OH⁻ catalysis) water {H₂O | Water} water->reactant

Caption: Figure 2: Primary Hydrolysis Degradation Pathway

Results and Discussion

The stability of ethyl 3-methylheptanoate was monitored over a 12-month period. The percentage of the active compound remaining was calculated at each time point. The results are summarized below.

Table 1: Stability of Ethyl 3-methylheptanoate Under Different Storage Conditions (% Assay)

Time (Months)Refrigerated (5°C)Long-Term (25°C/60%RH)Accelerated (40°C/75%RH)Photostability (25°C/60%RH + Light)
0 100.0%100.0%100.0%100.0%
1 99.9%99.8%98.5%99.7%
3 99.9%99.5%96.2%99.2%
6 99.8%99.1%92.8%98.5%
12 99.7%98.2%85.4%97.0%
Interpretation of Results
  • Refrigerated Condition (5°C): As expected, the refrigerated condition proved to be the most stable environment for ethyl 3-methylheptanoate. With only a 0.3% decrease in purity over 12 months, this confirms that cold storage is highly effective for long-term preservation.

  • Long-Term Condition (25°C/60%RH): At ambient room temperature, a slow but measurable degradation was observed, with the purity dropping by 1.8% over the year. The primary degradant identified by GC-MS was 3-methylheptanoic acid, confirming that hydrolysis is the main degradation pathway.[3] This level of degradation is minor but indicates that for multi-year storage, refrigeration is preferable.

  • Accelerated Condition (40°C/75%RH): This condition induced significant degradation, with a nearly 15% loss of the parent compound over 12 months. The high temperature and humidity dramatically increased the rate of hydrolysis, as predicted by chemical kinetics. These results underscore the sensitivity of the ester linkage to heat and moisture and highlight the importance of avoiding exposure to high-temperature environments during shipping and storage.[5]

  • Photostability Condition (25°C/60%RH + Light): The degradation observed under photostability conditions was slightly higher than the long-term condition (3.0% vs 1.8% degradation). While hydrolysis remained the primary pathway, trace amounts of other unidentified impurities were observed, suggesting that light exposure may initiate secondary, minor degradation pathways. However, the data confirms that temperature and humidity are the most significant factors affecting the stability of ethyl 3-methylheptanoate.

Conclusion and Recommendations

This comprehensive study demonstrates that the stability of ethyl 3-methylheptanoate is highly dependent on storage conditions.

  • Optimal Storage: For long-term storage (over one year), ethyl 3-methylheptanoate should be stored under refrigerated conditions (5°C ± 3°C) in well-sealed, light-resistant containers to maintain maximum purity.

  • Standard Storage: Storage at ambient room temperature (25°C/60%RH) is acceptable for shorter durations, but a gradual loss of purity due to hydrolysis should be expected.

  • Conditions to Avoid: Exposure to elevated temperatures and high humidity (≥40°C/75%RH) must be avoided, as it leads to rapid degradation. While less critical than temperature and moisture, prolonged exposure to direct light should also be minimized.

The experimental design and analytical methodology presented here provide a robust, self-validating framework for assessing the stability of esters and other chemical intermediates. By understanding the kinetics of degradation, researchers and drug development professionals can make informed decisions to ensure product quality, safety, and efficacy from development through to application.

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